6-Chloro-2,7-naphthyridin-1(2H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-chloro-2H-2,7-naphthyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJYDCYFBWNNLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CN=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2,7-naphthyridin-1(2H)-one
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization methods for 6-Chloro-2,7-naphthyridin-1(2H)-one. This molecule, with the CAS Number 1260663-93-1, is a valuable heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The 2,7-naphthyridinone core is a recognized pharmacophore present in various biologically active compounds.[3] This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific rationale for the proposed experimental choices.
Introduction to the 2,7-Naphthyridinone Scaffold
The 2,7-naphthyridine framework, a class of bicyclic heteroaromatic compounds, has garnered significant attention in the field of medicinal chemistry. These structures are known to exhibit a wide range of pharmacological activities, including potential as antimicrobial and anticancer agents.[3] The introduction of a chlorine atom and a lactam functionality, as seen in this compound, offers synthetic handles for further molecular elaboration, making it a key intermediate for the generation of diverse compound libraries.
Proposed Synthesis of this compound
Synthetic Strategy Overview
The core of the proposed synthesis is the construction of the second pyridine ring onto a pre-functionalized pyridine precursor. This approach allows for the controlled introduction of the required substituents. The general workflow is depicted in the diagram below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
This protocol is a hypothetical, yet chemically sound, procedure derived from analogous syntheses of substituted naphthyridinones.
Step 1: Synthesis of a Substituted Nicotinonitrile Derivative
The synthesis would likely commence with a commercially available and appropriately substituted pyridine, for instance, a 2-amino-5-chloropyridine derivative. The amino group can be converted to a more suitable functional group for subsequent reactions, such as a halide, through a Sandmeyer reaction.
Step 2: Introduction of the Acetoacetate Side Chain
The activated pyridine derivative would then undergo a coupling reaction, such as a palladium-catalyzed cross-coupling, to introduce a side chain that will form the second ring. A common strategy is the introduction of an acetoacetate group.
Step 3: Intramolecular Cyclization and Lactam Formation
The final key step is an intramolecular cyclization to form the bicyclic naphthyridinone ring system. This is often achieved by treating the intermediate with a strong base to promote condensation and ring closure.
Exemplary Protocol:
-
Starting Material: 2,5-dichloropyridine.
-
Reaction: Palladium-catalyzed coupling with ethyl acetoacetate in the presence of a suitable base (e.g., sodium hydride) and a phosphine ligand in an aprotic solvent like THF or dioxane.
-
Cyclization: The resulting intermediate is then treated with a strong acid (e.g., polyphosphoric acid) or a base to induce intramolecular cyclization and formation of the lactam ring.
-
Work-up and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is achieved through column chromatography on silica gel.
Rationale for Experimental Choices:
-
Palladium Catalysis: This choice is based on the high efficiency and functional group tolerance of palladium-catalyzed cross-coupling reactions, which are standard methods for C-C bond formation.
-
Acetoacetate Moiety: The use of an acetoacetate derivative provides the necessary carbonyl and ester functionalities for the subsequent intramolecular cyclization to form the pyridone ring.
-
Acid/Base-catalyzed Cyclization: This is a common and effective method for promoting the intramolecular condensation required to form the bicyclic ring system.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for the structural elucidation of novel organic molecules.
Spectroscopic and Chromatographic Data
| Technique | Parameter | Expected Value |
| Molecular Formula | - | C₈H₅ClN₂O[1] |
| Molecular Weight | - | 180.59 g/mol [4] |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the range of 7.0-9.0 ppm. The N-H proton of the lactam will likely appear as a broad singlet at a downfield shift (>10 ppm). |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons between 110-160 ppm. The carbonyl carbon of the lactam will be significantly downfield (>160 ppm). |
| Mass Spectrometry | m/z | The molecular ion peak [M]+ at m/z 180 and a characteristic [M+2]+ peak at m/z 182 with an intensity ratio of approximately 3:1, confirming the presence of one chlorine atom. |
| LC-MS | Retention Time & Purity | A single major peak with the expected m/z, indicating the purity of the compound. |
Detailed Interpretation of Expected Spectral Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both pyridine rings. The coupling patterns (doublets, singlets) and coupling constants (J values) would be crucial in confirming the substitution pattern of the 2,7-naphthyridinone core.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shift of the carbonyl carbon is a key indicator of the lactam ring.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the synthesized molecule, matching the calculated mass for C₈H₅ClN₂O. The isotopic pattern for chlorine is a definitive characteristic to look for.
The following diagram illustrates the key analytical techniques for characterization.
Caption: Key analytical techniques for the characterization of this compound.
Conclusion
References
A Technical Guide to 6-Chloro-2,7-naphthyridin-1(2H)-one: A Versatile Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Naphthyridinone Core
The landscape of medicinal chemistry is continually evolving, with an increasing emphasis on the discovery of novel heterocyclic scaffolds that can serve as foundational structures for targeted therapeutics. Among these, the naphthyridinone core has garnered significant attention for its structural rigidity, synthetic tractability, and its presence in a variety of biologically active molecules. 6-Chloro-2,7-naphthyridin-1(2H)-one (CAS No. 1260663-93-1) is a key representative of this class, emerging as a versatile building block for the synthesis of potent and selective kinase inhibitors and other therapeutic agents. Its unique arrangement of nitrogen atoms and the presence of a reactive chlorine handle make it an attractive starting point for the development of new chemical entities targeting a range of diseases, from cancer to inflammatory disorders. This guide provides an in-depth technical overview of its chemical properties, a representative synthetic approach, and its critical role in the development of next-generation therapeutics.
Physicochemical and Predicted Spectroscopic Properties
Accurate characterization of a chemical entity is fundamental to its application in research and development. Below is a summary of the key physicochemical properties of this compound, including predicted spectroscopic data to aid in its identification and characterization.
| Property | Value | Source |
| CAS Number | 1260663-93-1 | [1] |
| Molecular Formula | C₈H₅ClN₂O | [2] |
| Molecular Weight | 180.59 g/mol | [2] |
| Appearance | White to Brown powder/crystal | |
| Purity | >98.0% (TLC/HPLC) | |
| Storage | 2-8°C, under inert atmosphere | [3] |
| Predicted Boiling Point | 482.6 ± 45.0 °C | [4] |
| Predicted Density | 1.419 ± 0.06 g/cm³ | [4] |
| Predicted XLogP3 | 1.2 | [2] |
| Predicted Hydrogen Bond Donors | 1 | [2] |
| Predicted Hydrogen Bond Acceptors | 2 | [2] |
Representative Synthesis: A Plausible Route via Intramolecular Cyclization
While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a general and plausible synthetic strategy involves the intramolecular cyclization of a suitably substituted pyridine precursor. This approach is alluded to in patent literature and is a common method for the construction of the 2,7-naphthyridinone scaffold[5].
The following represents a logical and detailed experimental protocol based on established synthetic methodologies for analogous compounds.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of a Substituted Pyridine Intermediate
The synthesis would likely begin with a commercially available and appropriately substituted pyridine derivative. A plausible starting material would be a 2-amino-4-chloropyridine with a side chain at the 3-position that can be elaborated into the second ring of the naphthyridinone system.
Step 2: Intramolecular Cyclization
The key step is the intramolecular cyclization to form the bicyclic naphthyridinone core. This is often achieved under thermal conditions or in the presence of a catalyst.
-
Reaction: Intramolecular cyclization of a functionalized pyridine precursor.
-
Reagents and Solvents: The choice of solvent would depend on the specific nature of the precursor, but high-boiling point solvents such as diphenyl ether or Dowtherm A are commonly used for thermal cyclizations. Acid catalysts like polyphosphoric acid (PPA) can also be employed.
-
Procedure:
-
The pyridine precursor is dissolved in a high-boiling point solvent in a reaction vessel equipped with a reflux condenser.
-
The mixture is heated to a high temperature (typically >200 °C) to induce intramolecular cyclization.
-
The reaction progress is monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by precipitation upon addition of a non-polar solvent, followed by filtration.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The 2,7-naphthyridin-1(2H)-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
The chloro-substituent at the 6-position of the title compound serves as a versatile synthetic handle, allowing for the introduction of various functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination). This enables the rapid generation of libraries of diverse molecules for screening against a wide range of biological targets.
Targeting Kinase Signaling Pathways
Several classes of kinases have been identified as targets for 2,7-naphthyridinone derivatives. These include receptor tyrosine kinases (RTKs) and intracellular kinases that play crucial roles in cancer cell proliferation, survival, and angiogenesis.
Caption: Inhibition of a generic kinase signaling pathway by 2,7-naphthyridinone derivatives.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward, albeit not widely documented, synthesis and the reactivity of its chloro-substituent provide a robust platform for the generation of diverse chemical libraries. The demonstrated potential of the 2,7-naphthyridinone scaffold to yield potent kinase inhibitors underscores the importance of this compound in the ongoing quest for novel and effective therapeutics. Further exploration of the chemical space accessible from this intermediate is likely to yield new drug candidates with improved potency, selectivity, and pharmacokinetic properties, addressing unmet medical needs in oncology and beyond.
References
Spectroscopic Characterization of 6-Chloro-2,7-naphthyridin-1(2H)-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 6-Chloro-2,7-naphthyridin-1(2H)-one. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of this molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The methodologies presented herein are grounded in established analytical chemistry principles to ensure robust and reliable characterization.
Introduction
This compound (CAS No. 1260663-93-1) is a member of the naphthyridine class of bicyclic heteroaromatic compounds.[1][2][3] Naphthyridines are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. The precise characterization of substituted naphthyridine derivatives is a critical step in the synthesis and drug discovery process, ensuring the correct molecular structure and purity. Spectroscopic techniques are indispensable tools for this purpose, each providing unique and complementary information about the molecule's architecture.
This guide will detail the predicted spectroscopic data for this compound and provide standardized protocols for acquiring such data. The interpretation of the spectral data will be discussed in the context of the molecule's structure, offering insights into the influence of the chloro-substituent and the pyridinone ring system on the spectral features.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Predicted ¹H and ¹³C NMR Data
Due to the absence of publicly available experimental spectra for this compound, the following data has been predicted using computational methods.[4][5][6][7][8][9][10] These predictions are based on established algorithms that analyze the molecule's topology and electronic environment.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.5 - 12.5 | br s | 1H | NH -2 |
| ~8.60 | s | 1H | H -8 |
| ~8.10 | d | 1H | H -4 |
| ~7.80 | s | 1H | H -5 |
| ~6.70 | d | 1H | H -3 |
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~161.0 | C =O |
| ~152.0 | C -6 |
| ~148.0 | C -8a |
| ~145.0 | C -8 |
| ~138.0 | C -4 |
| ~122.0 | C -4a |
| ~118.0 | C -5 |
| ~110.0 | C -3 |
Interpretation of NMR Spectra
The predicted ¹H NMR spectrum shows five distinct signals. The downfield broad singlet between 11.5 and 12.5 ppm is characteristic of an N-H proton in a pyridinone ring, which is often broadened due to quadrupole coupling and exchange. The aromatic region displays four signals. The singlets at approximately 8.60 and 7.80 ppm are assigned to H-8 and H-5, respectively. Their singlet nature arises from the absence of adjacent protons. The two doublets at around 8.10 and 6.70 ppm are assigned to H-4 and H-3, which are coupled to each other.
The predicted ¹³C NMR spectrum is expected to show eight signals, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the pyridinone ring is the most deshielded, appearing at approximately 161.0 ppm. The remaining signals in the aromatic region are assigned based on the expected electronic effects of the chloro and amide functionalities within the heterocyclic system.
Experimental Protocol for NMR Spectroscopy
The following is a standardized protocol for acquiring high-quality NMR data for a solid organic compound like this compound.[11][12][13][14][15]
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Tune and match the probe for the desired nuclei (¹H and ¹³C).
3. ¹H NMR Acquisition:
- Acquire a standard one-dimensional ¹H spectrum.
- Typical parameters: 45° pulse angle, 2-4 second acquisition time, 1-2 second relaxation delay, and 16-64 scans for good signal-to-noise.
4. ¹³C NMR Acquisition:
- Acquire a proton-decoupled ¹³C spectrum.
- Typical parameters: 30° pulse angle, 1-2 second acquisition time, 2-5 second relaxation delay, and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decays (FIDs).
- Phase correct the resulting spectra.
- Perform baseline correction.
- Integrate the signals in the ¹H spectrum.
- Reference the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
II. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a characteristic "fingerprint" of the compound.
Predicted FT-IR Data
The following are the predicted characteristic IR absorption bands for this compound.[16][17][18][19][20]
Table 3: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200-3000 | Medium, Broad | N-H stretch (amide) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~1660 | Strong | C=O stretch (amide I band) |
| ~1600-1450 | Medium-Strong | C=C and C=N stretches (aromatic rings) |
| ~1200 | Medium | C-N stretch |
| ~850-800 | Strong | C-H out-of-plane bending (aromatic) |
| ~750 | Medium-Strong | C-Cl stretch |
Interpretation of the FT-IR Spectrum
The FT-IR spectrum is expected to be dominated by a strong absorption band around 1660 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the amide group in the pyridinone ring. A broad band in the region of 3200-3000 cm⁻¹ is anticipated for the N-H stretching vibration, indicating hydrogen bonding in the solid state. Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including C=C and C=N stretching vibrations of the naphthyridine core, C-N stretching, and C-H bending modes. A notable absorption in the lower frequency region, around 750 cm⁻¹, can be attributed to the C-Cl stretching vibration.
Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film Method)
This protocol describes a common and straightforward method for analyzing solid samples.[21][22][23][24][25]
1. Sample Preparation:
- Place a small amount of the solid sample (a few milligrams) in a clean vial.
- Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.
- Using a pipette, place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.
2. Data Acquisition:
- Acquire a background spectrum of the clean, empty sample compartment.
- Place the salt plate with the sample film in the spectrometer's sample holder.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
3. Data Processing:
- The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Label the significant peaks with their corresponding wavenumbers.
III. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight of a compound and can also provide information about its elemental composition and structure.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₈H₅ClN₂O), the following mass spectral data are expected.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) | Predicted Isotopic Pattern (m/z, Relative Abundance) |
| [M+H]⁺ | 181.0163 | 181.0163 (100%), 182.0197 (8.7%), 183.0134 (32.5%) |
| [M-H]⁻ | 179.0018 | 179.0018 (100%), 180.0051 (8.7%), 181.0000 (32.5%) |
Interpretation of the Mass Spectrum
Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated molecular ion [M-H]⁻ in negative ion mode. The key feature for a chlorine-containing compound is the characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion, separated by approximately 2 m/z units, with a relative intensity ratio of roughly 3:1. This isotopic signature is a definitive indicator of the presence of one chlorine atom in the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which can then be used to confirm the elemental composition of the compound.
Experimental Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS)
The following is a general protocol for ESI-MS analysis.[26][27][28][29][30]
1. Sample Preparation:
- Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent, typically a mixture of methanol or acetonitrile and water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
2. Instrument Setup and Data Acquisition:
- Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-20 µL/min) using a syringe pump.
- Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.
- Use a heated drying gas (e.g., nitrogen) to facilitate solvent evaporation and ion formation.
- Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
3. Data Analysis:
- Identify the molecular ion peak and its isotopic pattern.
- Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.
- If using HRMS, compare the measured exact mass with the calculated exact mass to confirm the elemental composition.
IV. Workflow Visualizations
NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis of a solid sample.
FT-IR Spectroscopy Workflow
Caption: Workflow for FT-IR analysis via the thin solid film method.
ESI-MS Workflow
Caption: Workflow for ESI-MS analysis.
Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound, along with detailed, field-proven protocols for data acquisition and analysis using NMR, FT-IR, and MS. The combination of these techniques offers a self-validating system for the unambiguous structural confirmation of this and other related heterocyclic compounds. The presented workflows and interpretations serve as a valuable resource for researchers in ensuring the scientific integrity of their work in synthetic and medicinal chemistry.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. This compound CAS#: 1260663-93-1 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Predict 1H proton NMR spectra [nmrdb.org]
- 6. Simulate and predict NMR spectra [nmrdb.org]
- 7. docs.chemaxon.com [docs.chemaxon.com]
- 8. PROSPRE [prospre.ca]
- 9. Visualizer loader [nmrdb.org]
- 10. Visualizer loader [nmrdb.org]
- 11. Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy of Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.uiowa.edu [chem.uiowa.edu]
- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 16. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]
- 17. researchgate.net [researchgate.net]
- 18. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 19. IR spectra prediction | cheminfo ELN documentation [docs.c6h6.org]
- 20. reddit.com [reddit.com]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 23. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 24. eng.uc.edu [eng.uc.edu]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 28. phys.libretexts.org [phys.libretexts.org]
- 29. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 30. youtube.com [youtube.com]
The Ascendant Scaffold: Elucidating the Diverse Biological Activities of 2,7-Naphthyridine Derivatives
An In-depth Technical Guide
Abstract
The 2,7-naphthyridine core, one of the six structural isomers of pyridopyridine, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal framework for designing potent and selective modulators of various biological targets. This technical guide synthesizes current research to provide an in-depth analysis of the multifaceted biological activities of 2,7-naphthyridine derivatives. We will explore their mechanisms of action, key therapeutic applications, structure-activity relationships (SAR), and the experimental methodologies used to validate their activity. The primary focus will be on their well-established roles as anticancer agents, particularly as kinase inhibitors, and their targeted antimicrobial properties. Furthermore, this guide will touch upon their antiviral, anti-inflammatory, and neuroprotective potential, underscoring the scaffold's remarkable versatility.[1][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising heterocyclic system.
Introduction to the 2,7-Naphthyridine Scaffold
Naphthyridines are a class of heterocyclic compounds composed of two fused pyridine rings.[5] The specific arrangement of the two nitrogen atoms defines the six possible isomers (1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-). While the 1,8-naphthyridine core, found in the foundational antibiotic nalidixic acid, has been extensively studied, the 2,7-naphthyridine isomer has garnered increasing attention for its broad spectrum of pharmacological activities.[5][6][7]
Derivatives of 2,7-naphthyridine have been isolated from natural sources, including plants and marine organisms, and are also accessible through various synthetic routes.[5][8] Their biological activities are extensive, encompassing antitumor, antimicrobial, antiviral, analgesic, anticonvulsant, and anti-inflammatory effects.[1][2][9] This versatility makes the 2,7-naphthyridine framework a fertile ground for the development of novel therapeutics.
Caption: Overview of the major biological activities of the 2,7-naphthyridine scaffold.
Potent Anticancer Activity: A Primary Therapeutic Avenue
The most significant and widely researched application of 2,7-naphthyridine derivatives is in oncology. These compounds exert their anticancer effects through multiple mechanisms, most notably via the inhibition of key protein kinases involved in tumor growth and proliferation.
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,7-naphthyridine scaffold has proven to be an effective template for designing ATP-competitive kinase inhibitors.
-
MET Kinase Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in cell proliferation, survival, and metastasis. Overexpression or mutation of MET is implicated in various human cancers. Several 2,7-naphthyridinone-based derivatives have been developed as potent MET kinase inhibitors.[10] For instance, compound 13f (8-((4-((2-amino-3-chloropyridin-4-yl)oxy)- 3-fluorophenyl)amino)-2-(4-fluorophenyl)-2,7-naphthyridin-1(2H)-one) demonstrated excellent in vitro potency and significant in vivo efficacy in U-87 MG and HT-29 xenograft models, achieving tumor growth inhibition (TGI) of 114% and 95% at a 50 mg/kg dose, respectively.[10]
-
c-Kit/VEGFR-2 Kinase Inhibitors: The 2,7-naphthyridone scaffold has also been exploited to develop dual inhibitors of c-Kit and VEGFR-2, two other important receptor tyrosine kinases involved in tumor growth and angiogenesis. By modifying a lead MET inhibitor, researchers discovered compound 9k , which exhibited an impressive c-Kit inhibitory activity with an IC₅₀ value of 8.5 nM.[6]
-
MASTL Kinase Inhibitors: Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall kinase, is a key mitotic kinase that is highly expressed in multiple cancers.[11] Its inhibition leads to mitotic catastrophe in cancer cells, making it an attractive therapeutic target.[11] Recently, novel 2,7-naphthyridine compounds have been identified and patented as potent MASTL inhibitors for cancer treatment, highlighting the ongoing development in this area.[11][12][13]
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Activity of Naturally Derived Naphthyridines [mdpi.com]
- 6. Discovery of 8-Amino-Substituted 2-Phenyl-2,7-Naphthyridinone Derivatives as New c-Kit/VEGFR-2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Naphthyridines with Antiviral Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Unlocking the Therapeutic Potential of 6-Chloro-2,7-naphthyridin-1(2H)-one: A Technical Guide to Target Identification and Validation
Abstract
The 2,7-naphthyridin-1(2H)-one scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 6-Chloro-2,7-naphthyridin-1(2H)-one. Synthesizing data from extensive analysis of structurally related compounds and established drug discovery principles, this document outlines a strategic approach for researchers, scientists, and drug development professionals to identify and validate the molecular targets of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative scientific literature. The overarching goal is to furnish a comprehensive roadmap for elucidating the mechanism of action of this compound and accelerating its journey from a promising molecule to a potential therapeutic agent.
Introduction: The Promise of the 2,7-Naphthyridinone Core
The 2,7-naphthyridine heterocyclic system is a versatile scaffold that has been successfully exploited to develop inhibitors for a range of critical biological targets.[1][2] Its rigid, planar structure provides a unique framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with the binding sites of various enzymes. The "-one" substitution at the 1-position introduces a lactam moiety, which can participate in crucial hydrogen bonding interactions with protein targets.
Derivatives of the 2,7-naphthyridinone core have demonstrated potent inhibitory activity against several key enzyme families, most notably protein kinases and poly(ADP-ribose) polymerases (PARPs).[3][4][5] This established precedent strongly suggests that this compound is likely to exert its biological effects through the modulation of similar targets. The chloro substitution at the 6-position can significantly influence the compound's electronic properties and steric profile, potentially conferring selectivity and enhanced potency for specific targets. This guide will therefore focus on a logical progression from putative target identification based on structural analogy to rigorous experimental validation.
Putative Therapeutic Targets: A Data-Driven Hypothesis
Based on the established pharmacology of structurally similar 2,7-naphthyridinone derivatives, we can formulate a strong hypothesis regarding the potential therapeutic targets of this compound. The primary candidates fall into the categories of enzymes involved in DNA damage repair and cell cycle regulation.
Poly(ADP-ribose) Polymerase (PARP) Family
The PARP enzyme family, particularly PARP1, plays a critical role in the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[6] Inhibition of PARP in cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, leads to synthetic lethality, making PARP inhibitors a successful class of anticancer drugs.[7]
-
Rationale for this compound as a PARP Inhibitor: Multiple studies have reported potent PARP1 inhibition by naphthyridinone-based compounds.[3][6] The core scaffold mimics the nicotinamide moiety of the NAD+ cofactor that is essential for PARP catalytic activity. The chloro substituent on the aromatic ring could potentially enhance binding affinity within the PARP active site.
-
Key Members to Investigate:
-
PARP1: The primary target for existing FDA-approved PARP inhibitors.
-
PARP2: Shares high structural homology with PARP1 in the catalytic domain.
-
Tankyrase 1 and 2 (TNKS1/2): These PARP family members are involved in a variety of cellular processes, including Wnt signaling, and have also been targeted by small molecule inhibitors.[8][9]
-
Protein Kinases
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2,7-naphthyridinone scaffold has proven to be an effective ATP-competitive kinase inhibitor backbone.
-
Rationale for this compound as a Kinase Inhibitor: The planar naphthyridinone ring system can effectively occupy the adenine-binding pocket of the ATP-binding site of many kinases. The chloro group can be directed towards specific hydrophobic pockets to achieve selectivity.
-
High-Priority Kinase Targets:
-
MET (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose aberrant activation drives tumor growth and metastasis. 2,7-naphthyridone-based MET kinase inhibitors have been identified.[4]
-
PKMYT1 (Protein Kinase, Myelin Transcription Factor 1): A crucial regulator of the G2/M cell cycle checkpoint. Naphthyridinone derivatives have been discovered as potent and selective PKMYT1 inhibitors.[5]
-
MASTL (Microtubule-Associated Serine/Threonine Kinase-Like): Also known as Greatwall kinase, MASTL is a key mitotic kinase. Novel 2,7-naphthyridine compounds have been developed as MASTL inhibitors for cancer treatment.[10]
-
The following diagram illustrates the hypothesized primary target classes for this compound.
Caption: Hypothesized primary therapeutic target classes for this compound.
Experimental Workflows for Target Identification and Validation
A multi-pronged experimental approach is essential to definitively identify and validate the therapeutic targets of this compound. The following workflows are designed to provide a logical and rigorous path from initial screening to in-depth mechanistic studies.
Initial Target Class Screening: Biochemical Assays
The first step is to perform in vitro biochemical assays against a panel of purified enzymes from the hypothesized target classes.
-
Principle: This assay measures the ability of the compound to inhibit the catalytic activity of PARP enzymes. A common method is a colorimetric or fluorescent assay that detects the consumption of NAD+ or the formation of poly(ADP-ribose) (PAR).
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).
-
Reconstitute recombinant human PARP1, PARP2, and Tankyrase 1/2 enzymes in assay buffer.
-
Prepare a solution of biotinylated NAD+ and activated DNA (for PARP1/2) or a suitable substrate for Tankyrase.
-
-
Assay Procedure (96-well plate format):
-
Add assay buffer to all wells.
-
Add serial dilutions of this compound or a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Add the PARP enzyme to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate the reaction by adding the biotinylated NAD+ and activated DNA mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and transfer the contents to a streptavidin-coated plate.
-
Wash the plate to remove unbound reagents.
-
Add a primary antibody against PAR, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
-
Principle: This assay measures the ability of the compound to inhibit the phosphotransferase activity of a specific kinase. A common format is an in vitro kinase assay using a peptide substrate and detecting phosphorylation via luminescence (e.g., ADP-Glo™) or fluorescence.
-
Step-by-Step Protocol (Example for MET Kinase):
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute recombinant human MET kinase.
-
Prepare a solution of a suitable peptide substrate and ATP.
-
-
Assay Procedure (384-well plate format):
-
Add kinase assay buffer to all wells.
-
Add serial dilutions of this compound or a known MET inhibitor (e.g., Crizotinib) as a positive control.
-
Add the MET kinase to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the ATP and peptide substrate mixture.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC50 value as described for the PARP assay.
-
-
The following diagram outlines the initial biochemical screening workflow.
References
- 1. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. A novel tankyrase inhibitor decreases canonical Wnt signaling in colon carcinoma cells and reduces tumor growth in conditional APC mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel insight into the function of tankyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Naphthyridine Compounds
Foreword: The Naphthyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern science. Within the vast landscape of heterocyclic chemistry, the naphthyridine core, a bicyclic system composed of two fused pyridine rings, has emerged as a "privileged scaffold." This distinction is not arbitrary; it is born from the remarkable versatility of the naphthyridine framework, which has given rise to a multitude of compounds with a broad spectrum of biological activities.[1][2][3] From potent anticancer and antimicrobial agents to targeted kinase inhibitors, the nuanced relationship between the structure of a naphthyridine derivative and its biological function is a compelling narrative of molecular design and empirical discovery.[4][5][6]
This technical guide is crafted for researchers, scientists, and drug development professionals. It is not a rigid recitation of facts but an in-depth exploration of the structure-activity relationships (SAR) that govern the efficacy of naphthyridine compounds. We will dissect the intricate interplay of substituent effects, isomeric variations, and target interactions, providing not just data, but the causal reasoning behind experimental choices and the strategic thinking that drives the evolution of these remarkable molecules. Our journey will be grounded in scientific integrity, supported by authoritative references, and illuminated by practical, field-proven insights.
I. The Naphthyridine Isomers: A Foundation of Structural Diversity
The positioning of the two nitrogen atoms within the fused pyridine rings gives rise to ten possible isomers of naphthyridine, with six being the most commonly studied in medicinal chemistry: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine.[7] This isomeric diversity is the first layer of complexity and opportunity in the SAR of this compound class. The location of the nitrogen atoms profoundly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall three-dimensional shape, thereby dictating its interaction with biological targets.
Caption: The six most commonly studied isomers of naphthyridine.
II. Anticancer Activity: Targeting the Machinery of Malignancy
Naphthyridine derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of topoisomerase II and interference with microtubule dynamics.[1][4] The SAR in this area is particularly rich, with subtle structural modifications leading to dramatic shifts in cytotoxic potency.
A key strategy in the development of naphthyridine-based anticancer agents has been the exploration of substituents at various positions of the core structure. For instance, in a series of 1,8-naphthyridine derivatives, the introduction of halogen-substituted carboxamide groups at the C-3 position resulted in potent cytotoxic activity against various cancer cell lines.[8]
Case Study: 1,8-Naphthyridine-3-carboxamides
A study exploring the anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives revealed that halogen-substituted 1,8-naphthyridine-3-carboxamide derivatives exhibited potent activity.[8] For example, one compound demonstrated IC50 values of 0.41 and 0.77 µM on MIAPaCa and K-562 cancer cell lines, respectively.[8] Another derivative showed potent cytotoxicity with an IC50 of 0.41 µM on the PA-1 cancer cell line.[8]
Table 1: Cytotoxicity of Selected 1,8-Naphthyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 47 | MIAPaCa | 0.41 | [8] |
| K-562 | 0.77 | [8] | |
| 36 | PA-1 | 1.19 | [8] |
| 29 | PA-1 | 0.41 | [8] |
| SW620 | 1.4 | [8] |
The SAR of these compounds suggests that the nature and position of the substituent on the carboxamide moiety are critical for activity. Electron-withdrawing groups and hydrogen bond donors have been shown to substantially enhance cytotoxic effects.[9]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability.
Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., HeLa, HL-60, PC-3) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.[1][4]
-
Compound Treatment: Treat the cells with various concentrations of the naphthyridine derivatives and a vehicle control. Incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Causality in Protocol Design: The choice of cell lines is crucial for evaluating the spectrum of activity. The incubation time allows for the compounds to exert their cytotoxic effects, while the MTT reagent specifically measures the metabolic activity of viable cells, providing a quantitative measure of cell death.
III. Antibacterial Activity: A Renewed Assault on Resistant Pathogens
The rise of antibiotic resistance necessitates the discovery of new antibacterial agents. Naphthyridine derivatives, particularly those related to nalidixic acid, have a long history in this field.[6][10] Their primary mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication.[6][10]
The SAR of antibacterial naphthyridines is well-established in many respects. The 4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold is a cornerstone of this class of compounds.[6] Modifications at the N-1 and C-7 positions have been extensively explored to enhance potency and broaden the spectrum of activity.
Key Structural Features for Antibacterial Activity:
-
N-1 Substituent: Small alkyl groups, such as ethyl or cyclopropyl, are often optimal for potent activity.[6]
-
C-7 Substituent: The introduction of a piperazine ring or other cyclic amines at this position is a common strategy to improve antibacterial potency and pharmacokinetic properties.[6] Enoxacin is a classic example of this design principle.[6]
-
C-6 Fluorine: The addition of a fluorine atom at the C-6 position generally enhances activity against both Gram-positive and Gram-negative bacteria.[6]
Case Study: 2,7-Naphthyridine Derivatives with Microbiota-Sparing Properties
Recent research has focused on developing naphthyridine derivatives with selective activity against pathogenic bacteria while sparing the beneficial microbiota. A study on 2,7-naphthyridine derivatives identified compounds with selective antimicrobial activity against Staphylococcus aureus.[10][11] The SAR analysis suggested that the antibacterial potency originates from the 2,7-naphthyridine scaffold in combination with a hydrazone linker.[10]
Table 2: Antimicrobial Activity of 2,7-Naphthyridine Derivatives against S. aureus
| Compound ID | MIC (mg/L) | Reference |
| 10j | 8 | [10][11] |
| 10f | 31 | [10][11] |
The planar, conjugated system of the 2,7-naphthyridine allows for π–π stacking with nucleic acid bases within the gyrase–DNA complex, while the hydrazone bridge contributes essential hydrogen-bond donors and acceptors for stable binding.[10]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.
Methodology:
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) in a suitable broth medium.
-
Serial Dilution: Perform a two-fold serial dilution of the naphthyridine compounds in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
IV. Kinase Inhibition: Precision Targeting of Cellular Signaling
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[12] Naphthyridine derivatives have emerged as potent and selective inhibitors of various kinases.[12][13][14]
The 1,6-naphthyridine motif has been identified as a versatile scaffold for the development of kinase inhibitors.[13][14] By incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework, a new class of c-Met kinase inhibitors was discovered.[13][14]
SAR of 1H-imidazo[4,5-h][10][15]naphthyridin-2(3H)-one based c-Met Kinase Inhibitors:
A comprehensive SAR study revealed several key structural requirements for potent c-Met inhibition:[13][15]
-
N-1 Substituent: An alkyl substituent bearing a terminal free amino group was found to be essential.[13][15]
-
N-3 Substituent: A hydrophobic substituted benzyl group at this position was crucial for activity.[13][15]
-
C-5 Substituent: The introduction of a 4'-carboxamide phenoxy group at the C-5 position significantly improved potency.[13][15]
The most potent compound in this series exhibited an IC50 of 2.6 µM against c-Met kinase.[15]
Caption: SAR summary for 1,6-naphthyridine-based c-Met kinase inhibitors.
V. Future Perspectives: The Evolving Landscape of Naphthyridine Research
The journey into the SAR of naphthyridine compounds is far from over. Future research will likely focus on several key areas:
-
Isomer-Specific Libraries: A more systematic exploration of the less-studied naphthyridine isomers could unveil novel biological activities.
-
Multi-Target Ligands: The development of naphthyridine derivatives that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases.
-
Targeted Drug Delivery: Conjugating naphthyridine compounds to targeting moieties could enhance their efficacy and reduce off-target effects.
-
Computational Approaches: The increasing sophistication of computational tools will undoubtedly accelerate the design and optimization of novel naphthyridine-based drug candidates.
VI. Conclusion
The naphthyridine scaffold is a testament to the power of structural diversity in drug discovery. The intricate dance between the core isomeric structure and the nature of its substituents dictates the biological activity of these compounds. By understanding the fundamental principles of their structure-activity relationships, we can continue to unlock the therapeutic potential of this remarkable class of molecules, paving the way for the development of next-generation medicines that are both potent and precise.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Synthesis Protocol for 6-Chloro-2,7-naphthyridin-1(2H)-one
Abstract: This document provides a detailed, research-grade protocol for the synthesis of 6-Chloro-2,7-naphthyridin-1(2H)-one, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-stage process, commencing with the construction of the core 2,7-naphthyridin-1(2H)-one scaffold, followed by a selective chlorination. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction and Significance
The 2,7-naphthyridine scaffold is a prominent heterocyclic motif found in numerous biologically active compounds and natural products. Derivatives of 2,7-naphthyridin-1(2H)-one, in particular, have garnered significant attention in pharmaceutical research due to their diverse pharmacological activities, including their role as kinase inhibitors. The targeted introduction of a chlorine atom at the C6 position of this scaffold yields this compound, a key intermediate that allows for further molecular elaboration through various cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for drug screening.
This application note details a robust and reproducible synthetic route to this important building block, providing chemists with a practical guide to its preparation.
Overall Synthetic Strategy
The synthesis of this compound is approached via a two-step sequence. The initial step involves the construction of the parent 2,7-naphthyridin-1(2H)-one ring system from a suitable pyridine-based precursor. The second, and key, step is the regioselective chlorination of the naphthyridinone core to introduce the chloro-substituent at the desired position.
Caption: General synthetic workflow for this compound.
Detailed Synthesis Protocols
Part A: Synthesis of 2,7-Naphthyridin-1(2H)-one
The construction of the 2,7-naphthyridin-1(2H)-one core can be achieved through various methods, with a common approach involving the cyclization of a functionalized pyridine derivative. One such strategy is the condensation of a 3-aminopyridine derivative bearing a suitable ortho substituent that can participate in ring closure.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| 3-Aminopyridine-4-carboxaldehyde | C₆H₆N₂O | 122.12 | 10.0 g | Commercially available |
| Malonic acid | C₃H₄O₄ | 104.06 | 9.5 g | |
| Piperidine | C₅H₁₁N | 85.15 | 2.0 mL | Catalyst |
| Pyridine | C₅H₅N | 79.10 | 100 mL | Solvent |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (81.9 mmol) of 3-aminopyridine-4-carboxaldehyde and 9.5 g (91.3 mmol) of malonic acid in 100 mL of pyridine.
-
Addition of Catalyst: To the stirred solution, add 2.0 mL of piperidine. The addition of a basic catalyst is crucial for promoting the Knoevenagel condensation.
-
Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 95:5).
-
Work-up and Isolation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The solvent (pyridine) is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is triturated with cold ethanol and the precipitate is collected by vacuum filtration. The solid is then washed with a small amount of cold ethanol to remove residual impurities.
-
Recrystallization: For further purification, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to afford 2,7-naphthyridin-1(2H)-one as a crystalline solid.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
Part B: Synthesis of this compound
The introduction of the chlorine atom at the C6 position is achieved via electrophilic aromatic substitution. N-Chlorosuccinimide (NCS) is an effective and relatively mild chlorinating agent for electron-rich heterocyclic systems.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier Notes |
| 2,7-Naphthyridin-1(2H)-one | C₈H₆N₂O | 146.15 | 5.0 g | From Part A |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 4.8 g | Recrystallize from acetic acid if necessary |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 150 mL | Solvent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | For extraction |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | For work-up |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a thermometer, and an inert gas inlet (e.g., nitrogen or argon), suspend 5.0 g (34.2 mmol) of 2,7-naphthyridin-1(2H)-one in 150 mL of anhydrous acetonitrile.
-
Addition of Chlorinating Agent: To the stirred suspension, add 4.8 g (35.9 mmol, 1.05 equivalents) of N-Chlorosuccinimide in one portion at room temperature. The use of a slight excess of NCS ensures complete conversion of the starting material.
-
Reaction: Heat the reaction mixture to 50-60 °C and stir for 8-12 hours. The reaction should be monitored by TLC (e.g., Ethyl Acetate:Hexane 1:1) or LC-MS to track the disappearance of the starting material and the formation of the product.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the acetonitrile under reduced pressure.
-
Extraction: Dissolve the residue in 100 mL of dichloromethane and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine. The aqueous washes help to remove any unreacted NCS and succinimide by-product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a pure solid.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and elemental analysis) to confirm its identity and purity.
Mechanistic Considerations
The chlorination of 2,7-naphthyridin-1(2H)-one with NCS proceeds via an electrophilic aromatic substitution mechanism. The naphthyridinone ring system is sufficiently electron-rich to be attacked by the electrophilic chlorine of NCS. The regioselectivity for the C6 position is governed by the electronic effects of the fused pyridine and pyridinone rings.
Caption: Simplified mechanism of chlorination with NCS.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents.
-
Fume Hood: All steps of the synthesis should be performed in a well-ventilated fume hood.
-
N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant. Avoid contact with skin and eyes, and prevent inhalation of dust.
-
Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Application Note: High-Purity Isolation of 6-Chloro-2,7-naphthyridin-1(2H)-one via Optimized Flash Column Chromatography
Abstract
6-Chloro-2,7-naphthyridin-1(2H)-one is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] Its synthesis often yields a crude product containing unreacted starting materials, by-products, and other polar impurities that necessitate a robust purification strategy. This application note provides a comprehensive, field-proven protocol for the purification of this compound using normal-phase flash column chromatography. We delve into the causality behind methodological choices, from eluent system development using Thin-Layer Chromatography (TLC) to a detailed, step-by-step guide for column packing, sample loading, gradient elution, and fraction analysis. This guide is designed for researchers, chemists, and drug development professionals seeking to achieve >98% purity for this key intermediate.
Introduction and Physicochemical Analysis
The purification of polar, nitrogen-containing heterocyclic compounds presents unique challenges. These molecules often exhibit strong interactions with the stationary phase, leading to issues like peak tailing and poor separation. This compound, with its lactam moiety and two nitrogen atoms, is a moderately polar compound requiring a carefully optimized chromatographic method.
The decision to employ normal-phase chromatography is predicated on the compound's solubility and polarity.[2] It is typically soluble in moderately polar organic solvents such as dichloromethane (DCM) and ethyl acetate (EtOAc), making it an ideal candidate for separation on a polar stationary phase like silica gel.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1260663-93-1 | [1][4][5] |
| Molecular Formula | C₈H₅ClN₂O | [1][6] |
| Molecular Weight | 180.59 g/mol | [1][6] |
| Appearance | Solid | [4] |
| SMILES | ClC1=CC2=C(C=N1)C(=O)NC=C2 | [1] |
| Topological Polar Surface Area (TPSA) | 45.75 Ų | [6] |
Principle of Separation: Normal-Phase Adsorption Chromatography
Normal-phase chromatography separates molecules based on their differential adsorption to a polar stationary phase and solubility in a non-polar mobile phase.[7][8] The stationary phase, typically silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups.
Mechanism of Action:
-
A mixture is applied to the top of the silica column.
-
A non-polar mobile phase (eluent) is passed through the column.
-
Polar compounds in the mixture, like this compound, form hydrogen bonds and dipole-dipole interactions with the silanol groups, causing them to "adsorb" or stick to the stationary phase.[8]
-
Non-polar impurities have minimal interaction and are washed through the column quickly.
-
By gradually increasing the polarity of the mobile phase (e.g., by adding methanol to dichloromethane), the polar interactions between the target compound and the silica are disrupted, allowing the compound to "desorb" and travel down the column, where it can be collected as a pure fraction.[9]
Caption: Separation on a polar stationary phase.
Experimental Protocol I: Method Development with TLC
Before committing a large quantity of crude material to a column, the separation conditions must be optimized using Thin-Layer Chromatography (TLC).[10] TLC is a rapid, small-scale version of column chromatography that helps determine the ideal solvent system.[8]
Objective: Find a solvent system where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35, ensuring it moves off the baseline but remains well-separated from faster-moving, non-polar impurities and slower-moving, highly polar impurities.
Protocol: TLC Analysis
-
Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or THF).
-
Spotting: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing a pre-equilibrated solvent system. Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).
-
Analysis: Calculate the Rƒ value for each spot: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).
Table 2: Example TLC Solvent System Screening
| Solvent System (v/v) | Observations | Target Rƒ | Recommendation |
| 100% Hexane | All spots remain at the baseline. | 0.0 | Too non-polar. |
| 50% Ethyl Acetate / Hexane | Target spot moves slightly, but Rƒ is low. | ~0.1 | Increase polarity. |
| 100% Ethyl Acetate | Good movement, but poor separation from a key impurity. | ~0.4 | Needs more resolving power. |
| 5% Methanol / Dichloromethane | Excellent separation. Target is a distinct spot. | ~0.3 | Optimal for column. |
| 10% Methanol / Dichloromethane | Target spot moves too quickly. | ~0.6 | Too polar for starting eluent. |
Scientist's Note: Nitrogen-containing heterocycles can sometimes "streak" or "tail" on acidic silica gel plates due to strong acid-base interactions.[11] If streaking is observed, add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the eluent system to neutralize the acidic sites on the silica, which often results in sharper spots.[11]
Experimental Protocol II: Preparative Flash Column Chromatography
This protocol assumes a crude sample size of ~1 gram. The column size and solvent volumes should be scaled accordingly for different sample quantities. A general rule is to use a 20:1 to 50:1 ratio of silica gel to crude compound by weight.[9]
Caption: Workflow for preparative column chromatography.
A. Materials and Equipment
-
Stationary Phase: Silica gel, flash grade (e.g., 230-400 mesh).
-
Mobile Phase: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade.
-
Apparatus: Glass chromatography column, collection tubes, TLC plates, rotary evaporator.
-
Crude Sample: ~1 g of this compound.
B. Step-by-Step Procedure
-
Column Packing (Wet Slurry Method):
-
Place a small cotton or glass wool plug at the bottom of the column.[9] Add a thin layer of sand.
-
In a beaker, prepare a slurry of ~40 g of silica gel in the initial, low-polarity eluent (e.g., 2% MeOH in DCM).
-
With the column stopcock closed, pour the slurry into the column. Rinse the beaker with more eluent to transfer all the silica.
-
Gently tap the side of the column to ensure even packing and remove air bubbles. Open the stopcock and drain the excess solvent until it reaches the top of the silica bed. Crucially, never let the silica bed run dry from this point forward. [10]
-
-
Sample Loading (Dry Loading):
-
Dissolve the 1 g crude sample in a minimal amount of a strong solvent (e.g., 10-15 mL of DCM/MeOH).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator to yield a dry, free-flowing powder of the crude material adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band. Add a final thin layer of sand on top to prevent disturbance.
-
Rationale: Dry loading is superior for compounds that have limited solubility in the initial, non-polar eluent. It prevents the compound from precipitating at the top of the column and ensures a narrow starting band, leading to better separation.
-
-
Elution and Fraction Collection:
-
Carefully add the starting eluent (2% MeOH/DCM) to the column.
-
Using gentle air pressure (flash chromatography), begin eluting the solvent and collecting fractions (e.g., 15-20 mL per tube).
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient. This allows impurities to elute first, followed by the target compound.
-
Table 3: Example Elution Gradient
| Step | Solvent System (MeOH in DCM) | Volume (Column Volumes) | Purpose |
| 1. Equilibration | 2% | 2 | Equilibrates the packed column. |
| 2. Initial Elution | 2% | 3-4 | Elutes very non-polar impurities. |
| 3. Gradient Start | 2% → 5% | 5 | Begins moving the target compound. |
| 4. Elution of Product | 5% → 8% | 5-10 | Elutes pure this compound. |
| 5. Column Wash | 15% | 2 | Strips any remaining highly polar compounds. |
-
Analysis of Fractions:
-
Spot every second or third fraction onto a TLC plate.
-
Develop the TLC plate using the optimized solvent system (5% MeOH/DCM).
-
Identify the fractions that contain only the spot corresponding to the pure product.
-
Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified solid product.
-
Troubleshooting
Table 4: Common Issues and Solutions
| Problem | Probable Cause | Solution |
| Poor Separation | Incorrect solvent system; Column overloaded. | Re-optimize eluent with TLC. Use a larger column or less sample. |
| Compound Won't Elute | Mobile phase is not polar enough. | Gradually increase the percentage of the polar solvent (e.g., MeOH) in the mobile phase. |
| Cracked/Channeled Column | Column packed improperly or ran dry. | Repack the column carefully using the wet slurry method. Ensure the solvent level never drops below the silica surface. |
| Peak Tailing/Streaking | Strong interaction with acidic silica. | Add 0.5-1% triethylamine or ammonia to the mobile phase to improve peak shape for basic compounds.[11] |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the purification of this compound from typical crude synthetic mixtures. By leveraging systematic TLC analysis for method development and employing a gradient elution strategy in normal-phase flash chromatography, researchers can consistently achieve high purity (>98%), which is essential for subsequent applications in drug discovery and development.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. biotage.com [biotage.com]
- 3. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 4. 2,7-Naphthyridin-1(2H)-one, 6-chloro- | CymitQuimica [cymitquimica.com]
- 5. 1260663-93-1|this compound|BLD Pharm [bldpharm.com]
- 6. chemscene.com [chemscene.com]
- 7. What is the difference between normal-phase chromatography and reversed-phase chromatography? | AAT Bioquest [aatbio.com]
- 8. columbia.edu [columbia.edu]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
Application Notes: 6-Chloro-2,7-naphthyridin-1(2H)-one as a Privileged Scaffold for Kinase Inhibitor Discovery in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 2,7-Naphthyridinone Core in Modern Oncology Research
The landscape of cancer therapy is increasingly dominated by targeted agents that interfere with specific signaling pathways crucial for tumor growth and survival. Within this paradigm, the discovery of novel heterocyclic scaffolds that can serve as platforms for potent and selective inhibitors is of paramount importance. The 2,7-naphthyridinone skeleton has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating significant potential for the development of kinase inhibitors. 6-Chloro-2,7-naphthyridin-1(2H)-one (CAS No. 1260663-93-1) is a key chemical building block that provides a strategic starting point for the synthesis of a new generation of targeted anticancer agents.[1]
These application notes serve as a technical guide for researchers utilizing this compound in cancer research. The focus is on its application as a foundational scaffold for developing inhibitors against critical oncogenic kinases, specifically Microtubule-associated serine/threonine kinase-like (MASTL) and Mesenchymal-Epithelial Transition factor (MET). We will detail the mechanism of action of these targets, provide exemplary data on derivative compounds, and supply detailed protocols for the evaluation of synthesized inhibitors.
Table of Chemical Properties: this compound
| Property | Value | Source |
| CAS Number | 1260663-93-1 | [2] |
| Molecular Formula | C₈H₅ClN₂O | [2] |
| Molecular Weight | 180.59 g/mol | [2] |
| Appearance | Off-white to yellow solid | [3] |
| Purity | Typically ≥97% | [2] |
| Storage | Room temperature, under inert gas (Argon) | [2] |
Section 1: Mechanism of Action - Targeting Key Oncogenic Kinases
The versatility of the 2,7-naphthyridinone scaffold allows for chemical modifications that can be tailored to target the ATP-binding pockets of various kinases. Two high-impact targets in oncology are MASTL and MET.
MASTL (Greatwall Kinase): A Master Regulator of Mitosis
Microtubule-associated serine/threonine kinase-like (MASTL), also known as Greatwall (Gwl), is a critical regulator of mitotic progression.[4] Its overexpression is a common feature in multiple cancer types, correlating with aggressive tumor characteristics.[4] MASTL's primary role is to phosphorylate α-endosulfine (ENSA) and cAMP-regulated phosphoprotein 19 (ARPP19). This phosphorylation converts ENSA/ARPP19 into potent inhibitors of the tumor suppressor phosphatase, Protein Phosphatase 2A (PP2A), specifically the B55 subunit-containing holoenzyme (PP2A-B55).[5][6]
Inhibition of PP2A-B55 during mitosis is essential for maintaining the phosphorylated state of CDK1 substrates, thereby ensuring proper entry into and progression through mitosis.[5] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway. By inhibiting MASTL, the downstream inhibition of PP2A is lifted. This premature reactivation of PP2A leads to the dephosphorylation of CDK1 substrates, resulting in mitotic collapse, chromosome instability, and ultimately, a form of targeted cell death known as mitotic catastrophe.[5] This makes MASTL an attractive therapeutic target, as its inhibition can selectively eliminate rapidly dividing cancer cells.[5]
Caption: The MASTL/PP2A signaling pathway in mitosis and its therapeutic inhibition.
MET Tyrosine Kinase: A Driver of Invasion and Metastasis
The MET proto-oncogene encodes a receptor tyrosine kinase that plays a pivotal role in embryonic development, wound healing, and tissue regeneration.[7] Its only known ligand is hepatocyte growth factor (HGF). In oncology, dysregulation of the HGF/MET axis through gene amplification, mutation, or protein overexpression is a well-established driver of tumor development, progression, and metastasis in numerous cancers, including those of the lung, liver, and brain.[7][8]
Upon HGF binding, MET dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[7] This signaling torrent promotes cell proliferation, survival, motility, and invasion. The 2,7-naphthyridinone scaffold has been successfully utilized to develop potent MET kinase inhibitors that have demonstrated significant tumor growth inhibition in preclinical xenograft models.[9]
Section 2: Application of this compound in Drug Discovery
This compound is not typically used as a final, biologically active compound. Instead, its value lies in its utility as a versatile chemical intermediate. The chlorine atom at the C6 position is a key functional handle for synthetic chemists, allowing for the introduction of various substituents through cross-coupling reactions to build molecular complexity and modulate pharmacological activity.
Synthetic Strategy & Workflow
The general workflow for a researcher using this scaffold involves a multi-step process from chemical synthesis to biological validation. This iterative process is central to modern drug discovery.
Caption: A typical drug discovery workflow starting from the 2,7-naphthyridinone scaffold.
Exemplary Data of 2,7-Naphthyridinone Derivatives
The following table summarizes published data for a representative 2,7-naphthyridinone-based MET kinase inhibitor to illustrate the potential of this scaffold.
| Compound | Target Kinase | Biochemical IC₅₀ | Cellular Activity | Xenograft Model Efficacy | Reference |
| Compound 13f | MET | Not Reported | Potent in vitro | TGI of 114% (U-87 MG) & 95% (HT-29) at 50 mg/kg | [9] |
TGI = Tumor Growth Inhibition
Section 3: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for evaluating the biological activity of novel compounds derived from the this compound scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase (e.g., MASTL or MET) by quantifying the amount of ADP produced.[8][10]
Rationale: The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that provides a sensitive and high-throughput method to determine inhibitor potency (IC₅₀ values). The amount of light generated is directly proportional to the amount of ADP produced, and therefore inversely proportional to the kinase inhibition.[8]
Materials:
-
Recombinant human MASTL or MET kinase (Promega, Thermo Fisher)
-
Kinase-specific substrate (e.g., Poly(Glu,Tyr) for MET)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
Test compounds dissolved in 100% DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 1 mM. Then, perform a further dilution in Kinase Buffer.
-
Assay Plate Setup (384-well format):
-
Add 1 µL of the diluted test compound or DMSO vehicle control to the appropriate wells.
-
Add 2 µL of diluted kinase enzyme to each well.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture. The final reaction volume is 5 µL.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides the substrate for luciferase.
-
Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using software like GraphPad Prism.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures the cytotoxic or cytostatic effects of a test compound on cancer cell lines.
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for MASTL, U-87 MG for MET)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well, flat-bottom, tissue culture-treated plates
-
Test compounds dissolved in DMSO and diluted in culture medium
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) control wells.
-
Incubation: Incubate the plates for a desired period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple crystals. Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm). Use a reference wavelength of >650 nm if available.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot viability against the log of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Western Blot Analysis of Pathway Modulation and Apoptosis
This protocol is used to detect changes in the phosphorylation status of target kinases and the expression of downstream apoptosis markers.
Rationale: Western blotting provides semi-quantitative data on protein levels. For a MASTL inhibitor, a decrease in phosphorylated ENSA (p-ENSA) would confirm target engagement. For a MET inhibitor, a decrease in phosphorylated MET (p-MET) would be expected. The induction of apoptosis can be confirmed by detecting cleaved forms of Caspase-3 and PARP-1.[11]
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ENSA, anti-p-MET, anti-cleaved Caspase-3, anti-cleaved PARP-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations and time points. Harvest the cells and lyse them in ice-cold RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[12]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Antibody Incubation:
-
Detection: Wash the membrane three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[12]
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin) to compare relative protein expression levels across different treatments.
Conclusion
This compound represents a highly valuable and versatile starting material for the discovery of novel kinase inhibitors in oncology. Its strategic design allows for the synthesis of compound libraries targeting critical cancer-driving kinases like MASTL and MET. By employing the robust biochemical and cell-based protocols detailed in these notes, researchers can effectively synthesize and evaluate novel 2,7-naphthyridinone derivatives, progressing them from initial hits to optimized lead compounds for the next generation of targeted cancer therapies.
References
- 1. abmole.com [abmole.com]
- 2. calpaclab.com [calpaclab.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MASTL/PP2A cell cycle kinase‐phosphatase module restrains PI3K‐Akt activity in an mTORC1‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for 6-Chloro-2,7-naphthyridin-1(2H)-one as a PARP Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the use of 6-Chloro-2,7-naphthyridin-1(2H)-one, a representative of the promising naphthyridinone class of Poly(ADP-ribose) polymerase (PARP) inhibitors. We delve into the scientific rationale for targeting PARP, the mechanism of action of naphthyridinone-based inhibitors, and provide detailed, field-proven protocols for the in vitro evaluation of this compound. This document is designed to equip researchers with the necessary knowledge to effectively utilize this compound in preclinical cancer research and drug discovery programs.
Introduction: The Rise of Naphthyridinones as PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, most notably DNA damage repair. PARP1, in particular, plays a pivotal role in the repair of DNA single-strand breaks (SSBs). In cancer therapy, inhibiting PARP has emerged as a powerful strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, forms the cornerstone of PARP inhibitor efficacy.
The naphthyridinone scaffold has been identified as a novel and potent chemical class for the development of PARP1 inhibitors. Research into isoquinolinone and naphthyridinone-based analogues has led to the discovery of preclinical candidates with excellent biochemical and cellular potency, favorable pharmacokinetic profiles, and significant antitumor efficacy in vivo.[1][2] These compounds typically function by competing with the NAD+ binding site of PARP1, thereby preventing the synthesis of poly(ADP-ribose) chains and stalling the DNA repair process. This guide focuses on This compound as a representative molecule from this class for research applications.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The therapeutic efficacy of PARP inhibitors like those based on the naphthyridinone scaffold is primarily attributed to two interconnected mechanisms: enzymatic inhibition and PARP trapping.
-
Enzymatic Inhibition: this compound is hypothesized to bind to the catalytic domain of PARP1, preventing the transfer of ADP-ribose units to target proteins. This abrogation of PARP's enzymatic activity stalls the recruitment of DNA repair machinery to sites of SSBs.
-
PARP Trapping: Beyond simple enzymatic inhibition, many potent PARP inhibitors, including those from related chemical classes, "trap" the PARP1 enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a significant cytotoxic lesion, as it obstructs DNA replication and transcription, leading to the formation of more deleterious double-strand breaks (DSBs).
In cancer cells with compromised homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, apoptotic cell death. This selective killing of cancer cells while sparing normal cells with functional HR is the essence of synthetic lethality.
Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.
Physicochemical Properties and Handling
While specific experimental data for this compound is not extensively published, the following table summarizes its basic properties.
| Property | Value | Source |
| CAS Number | 1260663-93-1 | ChemShuttle |
| Molecular Formula | C₈H₅ClN₂O | ChemShuttle |
| Molecular Weight | 180.59 g/mol | ChemShuttle |
| Purity | Typically ≥95% | ChemScene |
| Appearance | White to off-white solid | (Typical) |
| Solubility | Soluble in DMSO | (Typical) |
| Storage | Store at 2-8°C, desiccated, protected from light | ChemShuttle |
Stock Solution Preparation:
-
Recommendation: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Procedure:
-
Accurately weigh the required amount of this compound.
-
Add the calculated volume of DMSO.
-
Gently warm and/or vortex to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
Experimental Protocols
The following protocols provide a framework for evaluating the in vitro activity of this compound. It is crucial to optimize these protocols for your specific cell lines and experimental conditions.
Cell Viability Assay (MTS/MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., BRCA1-mutant MDA-MB-436, BRCA-proficient MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound stock solution (10 mM in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Remove the old medium and add 100 µL of the drug dilutions.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS/MTT Addition: Add 20 µL of MTS/MTT reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
-
Caption: Workflow for determining cell viability using the MTS/MTT assay.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency. Treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining:
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes the formation of DSBs, a hallmark of PARP inhibitor-induced cytotoxicity.
Materials:
-
Cells grown on coverslips in 12- or 24-well plates
-
4% Paraformaldehyde (PFA)
-
0.2% Triton X-100
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI-containing mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound for 24-48 hours.
-
Fixation and Permeabilization:
-
Fix cells with 4% PFA.
-
Permeabilize with 0.2% Triton X-100.
-
-
Blocking and Staining:
-
Block non-specific binding sites.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Mounting and Imaging: Mount coverslips with DAPI-containing medium and visualize under a fluorescence microscope.
-
Data Analysis: Quantify the number and intensity of γH2AX foci per nucleus.
Concluding Remarks
This compound, as a member of the naphthyridinone class, represents a valuable tool for research into PARP inhibition. The protocols outlined in this guide provide a robust starting point for characterizing its in vitro anti-cancer properties. As with any research compound, it is imperative to perform careful dose-response studies and include appropriate positive and negative controls to ensure the validity of the experimental results. Further investigations could explore its effects on PARP enzymatic activity directly, its PARP trapping potential, and its efficacy in combination with other DNA-damaging agents.
References
Application Notes and Protocols for the Development of Antimicrobial Agents Based on the 2,7-Naphthyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. The 2,7-naphthyridine core, a privileged heterocyclic motif, has emerged as a promising scaffold for the design of potent antimicrobial agents. This comprehensive guide provides an in-depth technical overview and detailed protocols for the systematic development of 2,7-naphthyridine-based antimicrobial candidates. We will navigate the critical path from chemical synthesis and in vitro screening to preliminary safety and mechanistic studies, empowering researchers to efficiently advance their drug discovery programs.
Introduction: The Promise of the 2,7-Naphthyridine Scaffold
The 2,7-naphthyridine framework, a bicyclic system containing two nitrogen atoms, offers a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for medicinal chemistry campaigns.[1][2] Its planar nature allows for effective interaction with biological targets, while the presence of nitrogen atoms provides opportunities for hydrogen bonding and modulation of physicochemical properties. Notably, derivatives of the isomeric 1,8-naphthyridine scaffold, such as nalidixic acid, have a well-established history as DNA gyrase inhibitors, providing a strong rationale for exploring the antimicrobial potential of the 2,7-naphthyridine isomer.[3] Recent studies have demonstrated that certain 2,7-naphthyridine derivatives exhibit potent and selective activity against clinically relevant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5]
This document will serve as a practical guide, delineating a strategic workflow for the identification and characterization of novel 2,7-naphthyridine-based antimicrobial agents.
Workflow for Antimicrobial Drug Discovery with the 2,7-Naphthyridine Scaffold
A successful antimicrobial drug discovery campaign requires a systematic and multi-faceted approach. The following workflow outlines the key stages in the development of 2,7-naphthyridine-based antimicrobial agents.
Figure 1: A streamlined workflow for the discovery and preclinical development of 2,7-naphthyridine-based antimicrobial agents.
Chemical Synthesis of the 2,7-Naphthyridine Scaffold and Library Generation
The ability to generate a diverse library of analogues is fundamental to establishing structure-activity relationships (SAR). Several synthetic routes to the 2,7-naphthyridine core have been reported, often involving the cyclization of substituted pyridine precursors.[1][2]
Representative Synthetic Protocol: Synthesis of a 1-Amino-3-oxo-2,7-naphthyridine Derivative
This protocol is adapted from a reported synthesis and illustrates a common strategy for constructing the 2,7-naphthyridine core.[6]
Step 1: Synthesis of 1-Azepan-1-yl-3-chloro-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile
-
Rationale: This step introduces a key intermediate with a handle for further diversification. The choice of a cyclic amine at the 1-position can influence the subsequent rearrangement.
-
Procedure:
-
To a solution of 7-isopropyl-1,3-dichloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile (1 eq) in absolute ethanol, add azepane (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.[6]
-
Step 2: Smiles Rearrangement to 1-Amino-7-isopropyl-3-oxo-2,3,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile
-
Rationale: The Smiles rearrangement is a powerful tool for the synthesis of 1-amino-3-oxo-2,7-naphthyridines, providing a scaffold with multiple points for further functionalization.[6]
-
Procedure:
-
Dissolve the product from Step 1 in ethanol.
-
Add a solution of sodium hydroxide (1.5 eq) in ethanol.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and neutralize with a weak acid (e.g., acetic acid).
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield the rearranged product.[6]
-
Library Diversification
With the core scaffold in hand, a library of diverse compounds can be generated by modifying various positions. For instance, the amino and oxo groups of the synthesized core can be further functionalized to explore their impact on antimicrobial activity.
In Vitro Antimicrobial Screening
The primary goal of this stage is to identify compounds with potent antimicrobial activity against a panel of clinically relevant pathogens.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The broth microdilution method is a standard and quantitative technique for determining the MIC and MBC of antimicrobial agents.[7]
-
Materials:
-
96-well microtiter plates
-
Bacterial strains of interest (e.g., S. aureus, E. coli, P. aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds and control antibiotic in MHB in the 96-well plates.
-
Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
To determine the MBC, aliquot a small volume from the wells with no visible growth onto agar plates.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| 2,7-Naphthyridine A | 8 | >128 | >128 |
| 2,7-Naphthyridine B | 16 | 64 | >128 |
| Ciprofloxacin | 0.5 | 0.015 | 0.25 |
Table 1: Example MIC data for hypothetical 2,7-naphthyridine derivatives against various bacterial strains.
Protocol: Biofilm Inhibition and Eradication Assays
Bacterial biofilms are a significant clinical challenge due to their increased resistance to antibiotics. Therefore, assessing the anti-biofilm activity of novel compounds is crucial.
-
Biofilm Inhibition Assay:
-
Prepare serial dilutions of the test compounds in a suitable growth medium in a 96-well plate.
-
Add a standardized bacterial suspension to each well.
-
Incubate the plate for 24-48 hours to allow for biofilm formation.
-
After incubation, gently wash the wells to remove planktonic cells.
-
Stain the adherent biofilm with crystal violet, solubilize the stain, and measure the absorbance to quantify biofilm biomass.[8][9][10]
-
-
Biofilm Eradication Assay:
-
Allow biofilms to form in a 96-well plate for 24-48 hours as described above.
-
After biofilm formation, remove the planktonic cells and add fresh medium containing serial dilutions of the test compounds.
-
Incubate for a further 24 hours.
-
Quantify the remaining viable bacteria within the biofilm using a viability stain (e.g., resazurin) or by colony-forming unit (CFU) counting.
-
Preliminary Safety Assessment
A critical aspect of drug development is to ensure that the antimicrobial compounds are not toxic to host cells.
Protocol: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[4][11][12]
-
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
-
Procedure:
-
Seed mammalian cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control.[4][13][14]
-
Protocol: Lactate Dehydrogenase (LDH) Release Assay
The LDH assay quantifies cytotoxicity by measuring the release of lactate dehydrogenase from cells with damaged plasma membranes.[15]
-
Procedure:
-
Culture and treat cells with test compounds as described for the MTT assay.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the LDH activity in the supernatant using a commercially available kit according to the manufacturer's instructions.
-
Cytotoxicity is calculated as a percentage of the maximum LDH release from lysed cells.
-
Protocol: Hemolysis Assay
This assay assesses the ability of the compounds to lyse red blood cells, an important indicator of potential in vivo toxicity.
-
Procedure:
-
Prepare a suspension of fresh red blood cells.
-
Incubate the red blood cell suspension with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Calculate the percentage of hemolysis relative to a positive control (e.g., Triton X-100) that causes 100% lysis.[2][16][17]
-
Mechanism of Action Studies
Understanding how a compound exerts its antimicrobial effect is crucial for its further development and for anticipating potential resistance mechanisms.
Target-Based Assays: DNA Gyrase and Topoisomerase IV Inhibition
Given the structural similarity of the 2,7-naphthyridine scaffold to known gyrase inhibitors, assessing the inhibition of these enzymes is a logical step.[4][18]
-
DNA Gyrase Supercoiling Assay:
-
Principle: This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed circular DNA in an ATP-dependent manner.
-
Procedure:
-
-
Topoisomerase IV Decatenation Assay:
-
Principle: This assay measures the ability of topoisomerase IV to decatenate (unlink) interlocked circular DNA molecules (kDNA).
-
Procedure:
-
Figure 2: Principle of the DNA gyrase supercoiling inhibition assay.
Conclusion and Future Directions
The 2,7-naphthyridine scaffold represents a promising starting point for the development of novel antimicrobial agents. The systematic approach outlined in this guide, encompassing chemical synthesis, comprehensive in vitro screening, preliminary safety assessment, and mechanistic studies, provides a robust framework for advancing drug discovery programs in this area. Future efforts should focus on optimizing the lead compounds for improved potency, broader spectrum of activity, and favorable pharmacokinetic properties to pave the way for in vivo efficacy studies.
References
- 1. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Convenient synthesis of 2,7-naphthyridine Lophocladines A and B and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 1-Amino-3-oxo-2,7-naphthyridines via Smiles Rearrangement: A New Approach in the Field of Chemistry of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 9. Bacterial Interference With Lactate Dehydrogenase Assay Leads to an Underestimation of Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. thno.org [thno.org]
- 18. mdpi.com [mdpi.com]
- 19. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. bio-protocol.org [bio-protocol.org]
Application Notes & Protocols: Fluorescent Properties of Naphthyridinone Analogs for Bioimaging
Introduction: Illuminating Biology with Naphthyridinone Scaffolds
Fluorescence bioimaging has become an indispensable tool in modern biological research, enabling scientists to visualize complex cellular processes in real-time and with high specificity.[1] The power of this technique lies in the development of fluorescent probes—molecules designed to light up specific targets within a complex biological milieu.[2] Among the diverse families of fluorophores, naphthyridinone analogs are emerging as a highly versatile and promising class. Their rigid, π-conjugated heterocyclic structure provides a robust foundation for developing probes with desirable photophysical properties, including high quantum yields and good photostability.[3][4]
This guide provides an in-depth exploration of naphthyridinone-based fluorescent probes. We will delve into the fundamental principles that govern their fluorescence, showcase their diverse applications in cellular and in vivo imaging, and provide detailed, field-proven protocols to empower researchers in their experimental endeavors. The focus is not merely on the procedural steps but on the underlying scientific rationale, ensuring that users can adapt and troubleshoot these methods for their specific research questions.
Section 1: The Naphthyridinone Core - A Versatile Fluorophore
Fundamental Structure and Photophysical Properties
The naphthyridinone core is a nitrogen-containing heterocyclic system whose derivatives' absorption and fluorescence characteristics can be finely tuned through chemical synthesis. The strategic placement of electron-donating or electron-withdrawing groups on this scaffold allows for the rational design of probes with specific spectral properties.[4] Key photophysical parameters that define the utility of these probes include:
-
Absorption (λ_abs_): The maximum wavelength at which the molecule absorbs light to enter an excited state.
-
Emission (λ_em_): The maximum wavelength of light emitted as the molecule returns to its ground state.
-
Stokes Shift: The difference in wavelength between the absorption and emission maxima (λ_em_ - λ_abs_). A large Stokes shift is highly desirable as it minimizes self-quenching and simplifies the optical setup for fluorescence detection.[5]
-
Fluorescence Quantum Yield (Φ_F_): A measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A higher quantum yield results in a brighter signal.[3][6]
-
Fluorescence Lifetime (τ): The average time the molecule spends in the excited state before returning to the ground state, typically on the order of nanoseconds.[3][4]
The solvatochromic behavior of these compounds—their change in spectral properties with solvent polarity—is also a key characteristic, indicating that their excited state dipole moment is often higher than their ground state, a feature that can be exploited in sensor design.[4]
Data Presentation: Photophysical Properties of Naphthyridinone Analogs
The table below summarizes the properties of representative naphthyridine and naphthalimide derivatives (a closely related and well-studied class of fluorophores) to illustrate the tunability of these scaffolds.
| Compound Class | Target/Application | Excitation (λ_ex_) | Emission (λ_em_) | Stokes Shift | Quantum Yield (Φ_F_) | Key Features | Reference |
| 1,6-Naphthyridine Derivatives | General Fluorophore | Varies | Varies | Varies | ~0.05-0.1 | Studied for nonlinear optics | [3] |
| Cationic Naphthyridine Dyes | Mitochondrial DNA/RNA | ~508-540 nm | ~661-762 nm | 153-222 nm | Varies (High turn-on) | Near-infrared (NIR) emission, large Stokes shift, "OFF-ON" response | [7][8] |
| Imidazonaphthyridine Derivatives | Solvatochromic Probe | Varies | Varies | Varies | Varies | Sensitive to solvent polarity | [4] |
| Sulfonamide-Naphthalimides | Tumor Imaging | ~437 nm | ~525 nm | ~88 nm | Not specified | Targets tumor cells, good cellular uptake | [9] |
| Naphthalimide-Boronate | H₂O₂ Detection | Not specified | Not specified | Not specified | Not specified | "Turn-on" response to H₂O₂, mitochondria-targeted | [10] |
Mechanism of Action: "Turn-On" Fluorescence
A major advancement in probe design is the development of "smart" probes that are fluorescently silent (OFF) until they interact with their specific target, at which point they become brightly fluorescent (ON).[7][8] This "turn-on" mechanism provides a high signal-to-background ratio, enhancing detection sensitivity. One common strategy to achieve this is through Photoinduced Electron Transfer (PeT).
In a PeT-based probe, the fluorophore (naphthyridinone) is chemically linked to a recognition unit that also acts as an electron donor (quencher). In the "OFF" state, upon excitation, an electron from the recognition unit is transferred to the fluorophore, quenching its fluorescence. When the recognition unit binds to its target analyte, its electron-donating ability is suppressed, inhibiting the PeT process and allowing the fluorophore to emit light—the "ON" state.[1]
Section 2: Applications in Cellular Imaging
Naphthyridinone analogs have been successfully engineered to visualize a variety of components and processes within living cells. Their utility stems from the ability to conjugate the fluorescent core to specific targeting or recognition moieties.
Imaging of Subcellular Organelles and Biomolecules
A key application is the targeted imaging of organelles. For instance, cationic naphthyridine derivatives have been developed as near-infrared (NIR) fluorescent probes for visualizing mitochondrial DNA and RNA.[7][8] The positive charge on these molecules facilitates their accumulation within the mitochondria, which have a highly negative membrane potential. This targeted accumulation, combined with a "turn-on" response upon binding to nucleic acids, allows for high-contrast imaging of mitochondrial genetic material, which could be instrumental in studying mitochondrial diseases.[8]
Similarly, by incorporating a boronate-based switch, naphthalimide probes have been designed to detect hydrogen peroxide (H₂O₂) specifically within mitochondria, enabling the study of oxidative stress at its source.[10]
Application Protocol: General Staining of Live Cells with a Naphthyridinone Probe
This protocol provides a robust workflow for labeling live cells. The causality behind each step is explained to ensure adaptability.
A. Materials Required:
-
Naphthyridinone-based fluorescent probe
-
Anhydrous dimethyl sulfoxide (DMSO) for stock solution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging dish or chambered coverglass
-
Adherent mammalian cells (e.g., HeLa, A549) cultured to 70-80% confluency
-
Fluorescence microscope with appropriate filter sets
B. Experimental Workflow:
C. Step-by-Step Methodology:
-
Probe Preparation (Causality: Solubility and Stability):
-
Prepare a 1-10 mM stock solution of the naphthyridinone probe in anhydrous DMSO. Rationale: Most organic probes have poor aqueous solubility but dissolve well in DMSO. Using anhydrous DMSO prevents probe degradation from moisture.
-
Vortex thoroughly and store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed complete cell culture medium. Rationale: Diluting in serum-containing medium immediately before use improves probe delivery to cells and minimizes aggregation.
-
-
Cell Plating (Causality: Optimal Imaging Conditions):
-
One day prior to staining, seed cells onto a live-cell imaging dish or chambered coverglass. The goal is to have a sub-confluent monolayer (70-80% confluency) on the day of the experiment. Rationale: A sub-confluent culture ensures clear visualization of individual cell morphology without the complications of cell-cell overlap.
-
-
Staining (Causality: Probe Uptake and Targeting):
-
Aspirate the old culture medium from the cells.
-
Add the probe-containing medium to the cells.
-
Incubate for 15-60 minutes at 37°C in a 5% CO₂ incubator. The optimal time depends on the specific probe's cell permeability and targeting kinetics and should be determined empirically. Rationale: Incubation at physiological temperature is crucial for active cellular processes that may be involved in probe uptake and localization.
-
-
Washing (Causality: Signal-to-Background Ratio):
-
Gently aspirate the probe-containing medium.
-
Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove unbound, extracellular probe. Rationale: This step is critical for reducing background fluorescence, thereby increasing the signal-to-noise ratio and improving image contrast.
-
-
Imaging (Causality: Data Acquisition):
-
Add fresh, pre-warmed complete medium or imaging buffer to the cells.
-
Immediately view the cells using a fluorescence microscope equipped with a filter set that matches the probe's excitation and emission spectra. Rationale: Using the correct filters is essential to excite the fluorophore efficiently and collect its specific emission, avoiding spectral bleed-through from other fluorescent sources.
-
Section 3: Applications in In Vivo Imaging
Translating cellular probes to whole-animal models is a critical step in drug development and disease modeling. Naphthyridinone analogs, particularly those designed for NIR fluorescence, are well-suited for this transition.
The Near-Infrared (NIR) Advantage
Imaging in the NIR window (700-900 nm) offers two significant advantages for in vivo applications.[11] First, biological tissues have lower absorption of NIR light compared to visible light, allowing for deeper tissue penetration.[11] Second, autofluorescence from endogenous molecules like NADH and flavins is significantly reduced in the NIR range, leading to a much higher signal-to-background ratio.[12][13] The development of naphthyridine derivatives with emissions reaching into the NIR region is a key step toward their use in small animal imaging.[7][8]
Protocol: High-Level Workflow for In Vivo Fluorescence Imaging
This protocol outlines the primary steps for using a naphthyridinone-based probe in a mouse tumor model. Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Probe Formulation and Administration:
-
The probe must be formulated in a biocompatible vehicle (e.g., PBS with a co-solvent like DMSO, not exceeding 5-10% of the total volume).
-
The probe is typically administered via intravenous (tail vein) injection. This allows for systemic distribution and accumulation at the target site (e.g., a tumor) through passive (Enhanced Permeability and Retention effect) or active targeting.[9]
-
-
Imaging Procedure:
-
At various time points post-injection (e.g., 2, 6, 12, 24 hours), the animal is anesthetized and placed inside an in vivo imaging system (IVIS).
-
The system uses a high-sensitivity CCD camera and specific excitation/emission filters to capture the fluorescent signal from the probe.
-
A bright-field image is also taken to provide anatomical context.
-
-
Data Analysis:
-
The fluorescence intensity in a region of interest (ROI), such as the tumor, is quantified using the system's software.
-
The signal from the tumor can be compared to that of surrounding healthy tissue to determine the tumor-to-background ratio, a key metric of probe efficacy.
-
Section 4: Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No/Weak Fluorescence Signal | 1. Incorrect filter set used. 2. Probe concentration is too low. 3. Probe has degraded (photobleaching or chemical instability). 4. Cells are unhealthy or dead. | 1. Verify that the microscope's excitation and emission filters match the probe's λ_ex_ and λ_em_. 2. Perform a concentration titration to find the optimal staining concentration. 3. Prepare fresh probe solution; always protect from light. 4. Check cell viability with a marker like Trypan Blue. |
| High Background Signal | 1. Inadequate washing. 2. Probe concentration is too high, leading to non-specific binding. 3. Probe has aggregated in the medium. | 1. Increase the number and duration of wash steps. 2. Reduce the probe's working concentration. 3. Ensure the probe stock is fully dissolved before diluting into medium; consider pre-warming the medium. |
| Phototoxicity/Cell Death | 1. High-intensity excitation light. 2. Prolonged exposure to excitation light. 3. The probe itself is cytotoxic at the working concentration. | 1. Reduce the illumination intensity and use a more sensitive camera detector if possible. 2. Minimize exposure time; use an automated shutter. 3. Perform a cytotoxicity assay (e.g., MTT assay) to determine the probe's toxic concentration range. |
Conclusion and Future Outlook
Naphthyridinone analogs represent a powerful and highly adaptable class of fluorophores for bioimaging. Their tunable photophysical properties and the relative ease of incorporating targeting functionalities have led to the development of sophisticated probes for imaging organelles, biomolecules, and disease states from the subcellular level to whole organisms. The continued development of NIR-emitting variants with high quantum yields and advanced "turn-on" mechanisms will further solidify their role in preclinical research and potentially, in future clinical diagnostics.
References
- 1. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spectral and photophysical properties of 1,6-naphthyridine derivatives: a new class of compounds for nonlinear optics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of solvents on the photophysical properties of substituted imidazonaphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. Near-infrared fluorescent probes based on naphthyridine derivatives for mitochondrial nucleic acid imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vivo fluorescence imaging: a personal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biotium.com [biotium.com]
Application Notes & Protocols: Handling and Storage of 6-Chloro-2,7-naphthyridin-1(2H)-one
Abstract
This document provides a comprehensive guide to the proper handling, storage, and quality control of 6-Chloro-2,7-naphthyridin-1(2H)-one (CAS No. 1260663-93-1). As a specialized heterocyclic building block crucial in medicinal chemistry and drug discovery, ensuring its stability and purity is paramount for reproducible experimental outcomes. These protocols are designed for researchers, chemists, and laboratory personnel to maintain the integrity of the compound and ensure user safety.
Introduction: Understanding the Compound
This compound is a member of the naphthyridine class of N-heterocyclic compounds.[1][2] The naphthyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial and anticancer properties.[1][3] The specific substitution pattern of this compound—a chlorine atom at the 6-position and a ketone at the 1-position—makes it a versatile intermediate for further chemical modification in the synthesis of more complex molecules.[4]
The presence of the chloro- and lactam moieties dictates its chemical reactivity and stability profile. Understanding these structural features is key to establishing correct handling procedures. For instance, the chlorinated pyridine ring system may be susceptible to nucleophilic substitution reactions, while the lactam functionality could be sensitive to strong acids or bases. Although detailed toxicological properties for this specific compound are not thoroughly investigated, general prudence for handling chlorinated organic compounds is required.
Physicochemical & Safety Data
Accurate data is the foundation of safe and effective handling. The table below summarizes the known properties of this compound. It is critical to note that some of this data is predicted and should be used as a guideline pending experimental verification.
| Property | Value | Source(s) |
| CAS Number | 1260663-93-1 | [4][5][6][7] |
| Molecular Formula | C₈H₅ClN₂O | [4][5][6] |
| Molecular Weight | 180.59 g/mol | [4][5][6] |
| Appearance | Off-white to yellow solid | [8] |
| Purity (Typical) | ≥95% | [4] |
| Predicted Boiling Point | 482.6 ± 45.0 °C | [8] |
| Predicted Density | 1.419 ± 0.06 g/cm³ | [8] |
| Predicted pKa | 10.89 ± 0.20 | [8] |
| SMILES | ClC1=CC2=C(C=N1)C(=O)NC=C2 | [4] |
| InChI | InChI=1S/C8H5ClN2O/c9-7-3-5-1-2-10-8(12)6(5)4-11-7/h1-4H,(H,10,12) | [8] |
Safety & Hazard Information
A specific, verified Safety Data Sheet (SDS) for this compound is not widely available in public databases. Therefore, a conservative approach based on the handling of analogous chemical structures is mandated. General safety precautions for handling laboratory chemicals should be strictly followed.
-
Potential Hazards: While not explicitly documented, compounds of this class may be harmful if swallowed, inhaled, or absorbed through the skin.[9] They can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[10]
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[10]
Storage Protocols & Stability
The long-term stability of this compound is critical for its use in sensitive downstream applications. Supplier recommendations vary, suggesting a need for a clear, evidence-based storage strategy.
Recommended Storage Conditions
Analysis of supplier data reveals two primary storage recommendations: room temperature and refrigerated (2-8°C).[4][5][6][8] One supplier also suggests storage under an inert atmosphere.[6] This variability necessitates a decision-making process to maximize shelf-life.
dot
Caption: Decision workflow for selecting the appropriate storage condition.
-
For Long-Term Storage (>6 months): The most conservative and recommended approach is to store the compound at 2-8°C in a refrigerator.[4][5] The container should be tightly sealed and backfilled with an inert gas like argon or nitrogen to displace moisture and oxygen.[6] Placing the primary container inside a secondary container with a desiccant is also strongly advised.
-
For Short-Term Storage / Frequent Use: Storage at room temperature in a tightly sealed container within a desiccator is acceptable.[6][8] This prevents temperature cycling which can introduce moisture through condensation.
Known & Potential Degradation Pathways
While specific degradation studies are not published, the chemical structure suggests potential vulnerabilities:
-
Hydrolysis: The lactam ring could be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Photodegradation: Aromatic and heterocyclic compounds can be light-sensitive. Storage in amber vials or in the dark is a necessary precaution.
-
Oxidation: Although not highly susceptible, long-term exposure to air could lead to oxidative degradation, justifying the use of an inert atmosphere for archival storage.
Handling & Preparation of Solutions
Proper technique during handling and solution preparation is essential to prevent contamination, degradation, and ensure user safety.
Step-by-Step Protocol for Weighing and Dispensing
-
Acclimatization: If the compound is stored refrigerated, allow the container to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents moisture from condensing on the cold solid.
-
Work Environment: Perform all manipulations within a chemical fume hood or on a dedicated bench space with adequate ventilation.
-
Dispensing: Use a clean, dedicated spatula for dispensing the solid. Avoid scooping directly from the stock bottle if possible; instead, carefully tap out a small amount onto weighing paper or into a tared vial.
-
Sealing: After dispensing, promptly and tightly seal the main container. If stored under inert gas, purge the headspace with the gas before sealing for long-term storage.
-
Cleanup: Clean any spills immediately. Decontaminate the spatula and work surface according to standard laboratory procedures.
Protocol for Solution Preparation
-
Solvent Selection: Solubility data is not widely published. Initial tests should be performed with common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) for creating stock solutions. For reaction purposes, solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile may be suitable, but solubility must be experimentally determined.
-
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add the desired volume of the chosen solvent to the vial.
-
Vortex or sonicate gently at room temperature to aid dissolution. Mild heating may be applied if necessary, but a preliminary thermal stability test is recommended.
-
Once fully dissolved, the solution is ready for use.
-
-
Solution Storage: Stock solutions, typically in DMSO, should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil.
dot
References
- 1. Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-CHLORO-1,7-NAPHTHYRIDIN-2(1H)-ONE | 93493-68-6 [chemicalbook.com]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemshuttle.com [chemshuttle.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1260663-93-1|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 1260663-93-1 [chemicalbook.com]
- 8. This compound CAS#: 1260663-93-1 [amp.chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 6-Chloro-2,7-naphthyridin-1(2H)-one Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Chloro-2,7-naphthyridin-1(2H)-one. This guide is designed to provide in-depth, experience-based insights into overcoming common challenges that lead to low yields of this important heterocyclic compound. As Senior Application Scientists, we understand that success in multi-step organic synthesis hinges on a nuanced understanding of reaction mechanisms, rigorous control of experimental parameters, and the ability to effectively troubleshoot unforeseen outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes?
Low yields in naphthyridinone synthesis are often multifactorial, stemming from issues in the key cyclization step, suboptimal reaction conditions, or inefficient purification. The synthesis of the 2,7-naphthyridine scaffold typically involves the cyclocondensation or intramolecular cyclization of substituted pyridine derivatives.[1][2] Success is highly dependent on the precise management of reagents and reaction environments.
Potential Causes and Immediate Actions:
-
Incomplete Cyclization: The core-forming step is often the most challenging. Inadequate temperature, incorrect solvent, or an ineffective catalyst can lead to a significant reduction in yield.
-
Side Reactions: The presence of multiple reactive sites on the pyridine precursor can lead to the formation of undesired isomers or polymeric materials.
-
Product Degradation: The chloro-substituted naphthyridinone ring may be susceptible to hydrolysis or other degradation pathways under harsh reaction or workup conditions.
-
Purification Losses: The final product may be lost during extraction, crystallization, or chromatography due to its solubility profile or instability on the stationary phase.
A systematic approach to troubleshooting, starting with an analysis of the cyclization step, is crucial for identifying and resolving the root cause of low yield.
Q2: I suspect the intramolecular cyclization of my substituted pyridine precursor is inefficient. How can I optimize this critical step?
The intramolecular cyclization to form the 2,7-naphthyridinone ring is a pivotal step where yield is often compromised. The choice of acid or base catalyst and the reaction solvent are critical variables that must be tailored to the specific substrate.
Troubleshooting the Cyclization Step:
| Parameter | Troubleshooting Action | Rationale |
| Acid Catalyst | If using a Brønsted acid like HCl or HBr, consider switching to a Lewis acid or a different Brønsted acid such as polyphosphoric acid (PPA).[3] The choice of acid can significantly impact reaction rates and selectivity.[4][5] | Different acids can alter the reaction mechanism and the stability of intermediates, leading to improved yields. PPA is often effective in promoting cyclization reactions. |
| Base Catalyst | If employing a base-catalyzed cyclization, ensure the base is strong enough to deprotonate the precursor and initiate the cyclization cascade. Common bases include sodium ethoxide or potassium tert-butoxide. | The pKa of the precursor will dictate the required base strength. Incomplete deprotonation will result in a sluggish or incomplete reaction. |
| Solvent | High-boiling point, polar aprotic solvents such as DMF or DMSO can facilitate the cyclization by effectively solvating charged intermediates and allowing for higher reaction temperatures.[6] | The solvent polarity can influence the transition state energy of the cyclization step. Higher temperatures often provide the necessary activation energy for ring closure. |
| Temperature | Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. | An optimal temperature balances the rate of the desired cyclization against the rates of competing side reactions. |
Experimental Protocol: Trial Cyclization with Polyphosphoric Acid (PPA)
-
To a stirred solution of the substituted pyridine precursor (1.0 eq) in a suitable high-boiling point solvent (e.g., diphenyl ether), add polyphosphoric acid (10 eq by weight).
-
Heat the reaction mixture to 140-160 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Q3: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the likely side reactions and how can I mitigate them?
The formation of isomers and other side products is a common challenge in naphthyridine synthesis. The regioselectivity of the cyclization is often not absolute, leading to a mixture of products that can be difficult to separate.
Common Side Reactions and Mitigation Strategies:
-
Isomer Formation: Depending on the substitution pattern of the pyridine precursor, cyclization can occur at different positions, leading to the formation of other naphthyridine isomers.
-
Dimerization/Polymerization: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of dimers or polymeric materials.
-
Hydrolysis of the Chloro Group: The chloro substituent on the naphthyridinone ring can be susceptible to hydrolysis, particularly under basic conditions or during aqueous workup.[7] This will result in the formation of the corresponding hydroxy-naphthyridinone.
Mitigation Flowchart:
Caption: Troubleshooting flowchart for mitigating side reactions.
To minimize hydrolysis, it is crucial to perform the aqueous workup under neutral or slightly acidic conditions and to minimize the exposure of the product to basic solutions.
Q4: My final product is difficult to purify, leading to significant material loss. What are some effective purification strategies for this compound?
The purification of this compound can be challenging due to its polarity and potentially limited solubility in common organic solvents. A multi-step purification approach may be necessary to achieve high purity.
Purification Strategy Comparison:
| Method | Advantages | Disadvantages |
| Recrystallization | - Can provide highly pure material. - Scalable. | - Requires finding a suitable solvent system. - Can lead to significant material loss if the product is highly soluble. |
| Column Chromatography | - Effective for separating closely related impurities. - Can be adapted for different scales. | - Can be time-consuming. - Potential for product degradation on silica gel. |
| Preparative HPLC | - High-resolution separation. - Can provide very pure material. | - Limited scalability. - Can be expensive. |
Recommended Purification Protocol:
-
Initial Purification by Column Chromatography:
-
Use a silica gel column and a gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). This will help to remove non-polar impurities.
-
-
Final Purification by Recrystallization:
-
Dissolve the partially purified product in a minimal amount of a hot, polar solvent (e.g., ethanol or isopropanol).
-
Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
This two-step approach often provides a good balance between purity and recovery.
II. Mechanistic Insights
A deeper understanding of the reaction mechanism can provide valuable clues for troubleshooting. The synthesis of 2,7-naphthyridinones from pyridine derivatives often proceeds through a nucleophilic addition or substitution followed by an intramolecular cyclization.
Generalized Reaction Mechanism:
Caption: Generalized reaction pathway for 2,7-naphthyridinone synthesis.
Understanding which step is rate-limiting or has the lowest yield is key to targeted optimization. For example, if the initial nucleophilic addition is slow, a more reactive electrophile or a stronger nucleophile may be required. If the cyclization is the bottleneck, adjusting the catalyst, solvent, or temperature as previously discussed is the appropriate course of action.
III. References
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Current Organic Chemistry, 25(22), 2740-2764. 1
-
MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Retrieved from --INVALID-LINK--
-
Al-Tel, T. H. (2011). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 16(12), 9785-9817. --INVALID-LINK--
-
Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. International Journal of Pharmaceutical & Biological Archive, 3(4), 853-857.
-
Krbavčič, A., & Stanovnik, B. (1993). A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. Journal of Heterocyclic Chemistry, 30(6), 1541-1545.
-
El-Dean, A. M. K., et al. (2022). Synthesis and Reactions of New Hydrazinyl-2,7-naphthyridines and Pyrimidothieno[2,3-c][8][9]naphthyridine Morpholine Derivatives. ResearchGate. --INVALID-LINK--
-
Wójcicka, A., et al. (2023). Evaluation of 2,7-Naphthyridines as Targeted Anti-Staphylococcal Candidates with Microbiota-Sparing Properties. MDPI. --INVALID-LINK--
-
ChemShuttle. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Wójcicka, A., & Becan, L. (2015). Synthesis and in vitro antiproliferative screening of new 2,7-naphthyridine-3-carboxylic acid hydrazide derivatives. Acta Poloniae Pharmaceutica, 72(2), 297-305. --INVALID-LINK--
-
Barbu, E. (2010). ChemInform Abstract: 2,7-Naphthyridines: Synthesis and Reactions. ChemInform, 32(23). --INVALID-LINK--
-
Anwair, M. (2012). Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids. Semantic Scholar. --INVALID-LINK--
-
Vijayalakshmi, S., & Rajendran, S. P. (2000). Synthesis of 6-chloro-7-phenyldibenzo[b,h][1][10]naphthyridines. Heterocyclic Communications, 6(6), 579-582. --INVALID-LINK--
-
ChemScene. (n.d.). 6-Chloro-1,7-naphthyridin-2(1H)-one. Retrieved from --INVALID-LINK--
-
BLDpharm. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Dai, X., et al. (2008). Convenient Synthesis of 2,7-Naphthyridine Lophocladines A and B and their Analogues. SYNLETT.
-
One-pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs a. (n.d.). ResearchGate.
-
ChemicalBook. (n.d.). 6-chloro-1,7-naphthyridin-2(1H)-one synthesis. Retrieved from --INVALID-LINK--
-
Wójcicka, A. (2021). Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. Bentham Science. --INVALID-LINK--
-
Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials. (2023). MDPI. --INVALID-LINK--
-
Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. (2021). ACS Publications. --INVALID-LINK--
-
The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali. (1967). Journal of the Chemical Society B: Physical Organic. --INVALID-LINK--
-
Mechanism for basic hydrolysis of α-chloronitrile to ketone? (2017). Chemistry Stack Exchange. --INVALID-LINK--
-
Guidechem. (n.d.). 6-chloro-1,5-naphthyridin-4-ol. Retrieved from --INVALID-LINK--
-
Pharmacophore Establishment and Optimization of Saturated 1,6-Naphthyridine-Fused Quinazolinones that Inhibit Meningoencephalitis-Causing Naegleria fowleri. (2021). PubMed Central. --INVALID-LINK--
-
Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. (1975). ResearchGate. --INVALID-LINK--
-
4-Chloro-7-hydroxy-6-methyl-1,7-naphthyridin-8(7H). (n.d.). NIH. --INVALID-LINK--
-
Hydrolysis through Substitution. (2020). YouTube. --INVALID-LINK--
-
Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. (2006). MDPI. --INVALID-LINK--
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. View of Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids [ijpba.info]
- 5. Synthesis of some 1 8 Naphthyridine Derivatives with Comparative Studies of Cyclization in Two Different Acids | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
"common side products in the synthesis of 6-Chloro-2,7-naphthyridin-1(2H)-one"
Technical Support Center: Synthesis of 6-Chloro-2,7-naphthyridin-1(2H)-one
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for drug development professionals and researchers to navigate the common challenges associated with this critical synthetic intermediate. We will explore the causality behind the formation of common side products and provide actionable troubleshooting protocols to enhance yield, purity, and process robustness.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic challenges and most common side products I should anticipate when synthesizing this compound?
When undertaking the synthesis of this compound, chemists typically employ multi-step sequences that involve the construction of the bicyclic naphthyridinone core followed by a targeted chlorination step, or the use of pre-chlorinated precursors for the cyclization.[1][2] The key challenges arise from the reactivity of the naphthyridinone ring system and the chloro-substituent itself.
The most prevalent classes of impurities can be categorized as follows:
-
Process-Related Impurities: These include unreacted starting materials or intermediates from incomplete cyclization.
-
Over-Chlorination Products: Introduction of a second chlorine atom onto the aromatic ring.
-
Hydrolysis Products: Replacement of the C6-chloro group with a hydroxyl group, forming 6-Hydroxy-2,7-naphthyridin-1(2H)-one.[3][4]
-
Dechlorination Products: Reductive cleavage of the C-Cl bond, resulting in the parent 2,7-naphthyridin-1(2H)-one.[5][6]
The formation of these impurities is highly dependent on the choice of reagents, solvents, temperature, and pH control throughout the synthesis and work-up procedures.
Q2: Can you illustrate a typical synthetic pathway and pinpoint where these side reactions are most likely to occur?
Certainly. A common strategy involves the cyclization of a substituted pyridine precursor. The diagram below outlines a generalized pathway and highlights the critical junctures where side product formation is prevalent.
Caption: Synthetic pathway highlighting key impurity formation points.
Troubleshooting Guide: From Observation to Solution
Issue 1: My mass spec shows a significant peak at [M-34] or [M-Cl+H]. What is causing this loss of chlorine?
Question: After purification, my mass spectrometry and LC-MS analyses show a persistent impurity with a molecular weight corresponding to the parent 2,7-naphthyridin-1(2H)-one. What is the cause of this dehalogenation, and how can I mitigate it?
Answer:
Plausible Cause: You are observing hydrodehalogenation (or simply, dechlorination), a common side reaction for aryl and heteroaryl halides.[5] This occurs when the chlorine atom is replaced by a hydrogen atom. The mechanism often involves the presence of a reducing agent or a transition-metal catalyst, which can generate hydride species that facilitate the reductive cleavage of the C-Cl bond.[7][8]
Key Triggers for Dechlorination:
-
Catalytic Hydrogenation: If you are performing a hydrogenation step elsewhere in the synthesis (e.g., reducing a nitro group) in the presence of the chloro-substituent, catalytic transfer hydrogenation (e.g., Pd/C with H₂) is a primary culprit.[9]
-
Base and Solvent Choice: Certain strong bases in combination with protic solvents (like alcohols) can generate hydride sources, leading to dechlorination.[5]
-
Trace Metal Contamination: Residual palladium or other transition metals from previous synthetic steps can catalyze the reduction, especially in the presence of a hydrogen donor.
Troubleshooting Protocol: Minimizing Dechlorination
-
Re-evaluate Synthetic Order: If a reduction step is necessary, perform it before the chlorination step whenever possible.
-
Optimize Reaction Conditions:
-
Catalyst Selection: If a downstream cross-coupling (e.g., Suzuki) is planned, screen for ligands that minimize dehalogenation, such as bulky biaryl phosphine ligands (e.g., SPhos, XPhos).[5]
-
Base Selection: Use weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of strong alkoxide bases if dechlorination is observed.[5]
-
Solvent Choice: Utilize aprotic solvents like dioxane, THF, or toluene, which are less likely to act as hydride donors.[5]
-
-
Ensure Purity of Intermediates: If trace metals are suspected, consider passing the intermediate prior to the final steps through a metal scavenger (e.g., silica-functionalized thiol or QuadraSil®) or performing a recrystallization to remove catalytic residues.
-
Control Work-up Conditions: Avoid prolonged exposure to elevated temperatures or potentially reductive conditions during work-up and purification.
Causality Explanation: By carefully selecting non-reductive conditions and eliminating catalytic impurities, you remove the essential components required for the C-Cl bond cleavage, thereby preserving your desired chlorinated product.
Issue 2: An impurity with a mass of [M-18] or [M-Cl+OH] is compromising my product purity. Is this a hydrolysis product?
Question: I am observing a more polar impurity by TLC/LC, and the mass spectrum indicates a mass consistent with 6-Hydroxy-2,7-naphthyridin-1(2H)-one. This impurity becomes more prominent after aqueous work-up. How do I prevent this?
Answer:
Plausible Cause: This is a classic case of nucleophilic aromatic substitution (SNAr), where the chloride is displaced by a hydroxide ion. The naphthyridinone ring is electron-deficient, which activates the C-Cl bond towards nucleophilic attack. This reaction is significantly accelerated under basic aqueous conditions.[3][4]
References
- 1. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]
- 3. The formation and hydrolysis of substituted N-chloro-N-methylbenzamides in aqueous alkali - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. joneschemistry.wordpress.com [joneschemistry.wordpress.com]
"preventing degradation of 6-Chloro-2,7-naphthyridin-1(2H)-one in solution"
Welcome to the technical support center for 6-Chloro-2,7-naphthyridin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this compound in solution. Our goal is to equip you with the knowledge to anticipate and prevent its degradation, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs) on Stability and Storage
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: For the solid compound, storage at 2-8°C is recommended to minimize the potential for long-term degradation.[1] Solutions of this compound are more susceptible to degradation and should be prepared fresh whenever possible. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be considered, although freeze-thaw cycles should be minimized. A summary of recommended storage conditions is provided in Table 1.
| Form | Condition | Duration | Rationale |
| Solid | 2-8°C, desiccated | Long-term | Minimizes thermal degradation and hydrolysis from atmospheric moisture. |
| Solution | 2-8°C, protected from light | Short-term (<24h) | Reduces the rate of hydrolytic and photolytic degradation. |
| Solution | -20°C or -80°C, protected from light | Extended | Significantly slows down most degradation pathways. Avoid repeated freeze-thaw cycles. |
| Table 1: Recommended Storage Conditions for this compound. |
Q2: Which solvents are recommended for dissolving this compound to ensure stability?
A2: The choice of solvent is critical. While solubility data is specific to each application, a general guideline is to use aprotic solvents such as DMSO or DMF for creating stock solutions, as they are less likely to participate in hydrolytic degradation. For aqueous-based assays, it is crucial to minimize the time the compound spends in aqueous buffers. If aqueous buffers are necessary, consider using those with a slightly acidic to neutral pH (pH 5-7), as basic conditions can accelerate hydrolysis. The influence of pH on stability is a critical factor to consider.[2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound is expected to be highly pH-dependent. The molecule contains a lactam (a cyclic amide) and a chloro-substituted pyridine ring, both of which are susceptible to pH-mediated degradation.
-
Acidic Conditions: While the lactam ring is generally stable in mild acid, strongly acidic conditions could potentially lead to hydrolysis over extended periods.
-
Basic Conditions: The compound is expected to be significantly less stable under basic conditions. The chloro group at the 6-position is analogous to a 4-chloropyridine, making it susceptible to nucleophilic aromatic substitution (SNAr).[3][4][5] Hydroxide ions in basic solutions can act as nucleophiles, leading to the displacement of the chloride and the formation of 6-Hydroxy-2,7-naphthyridin-1(2H)-one. The lactam ring is also more prone to hydrolysis under basic conditions.
Therefore, maintaining a pH in the slightly acidic to neutral range is recommended to maximize stability in aqueous media.
Troubleshooting Degradation Issues
Q4: I am observing an additional peak in my HPLC analysis of a this compound solution. How can I determine if this is a degradation product?
A4: Observing unexpected peaks in your chromatogram is a common indicator of degradation. A systematic approach, as outlined in the workflow below, can help you identify the cause. This process is a simplified version of a forced degradation study, which is used to intentionally degrade a drug substance to understand its stability and develop stability-indicating analytical methods.[6][7][8][9]
Q5: My solution of this compound has developed a yellow color. What could be the cause?
A5: The development of a yellow color is often indicative of the formation of degradation products with extended conjugated systems. In the case of pyridinone-containing structures, this can sometimes be attributed to oxidative degradation or the formation of pyridine diols which can subsequently transform into colored pigments.[10] It is recommended to discard the colored solution and prepare a fresh one, ensuring it is protected from light and potential oxidizing agents.
Potential Degradation Pathways
Understanding the potential chemical transformations of this compound is key to preventing them. The primary hypothesized degradation pathways are hydrolysis, photodegradation, and oxidation.
Hydrolysis
Hydrolysis is a major concern, particularly in aqueous solutions at non-neutral pH. There are two primary sites for hydrolysis on the molecule: the chloro group and the lactam ring.
-
Hydrolysis of the Chloro Group: The chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring.[3][4][5] In the presence of water or hydroxide ions, the chlorine can be displaced to form the corresponding 6-hydroxy derivative. This reaction is generally faster at higher pH.[11]
-
Hydrolysis of the Lactam Ring: The lactam is a cyclic amide and can undergo hydrolysis to open the ring, forming a carboxylic acid and an amine. This reaction can be catalyzed by both acid and base, though it is often more facile under basic conditions.[12]
Photodegradation
Many heterocyclic aromatic compounds are susceptible to degradation upon exposure to light, particularly UV light. For chloropyridines, photodegradation can lead to a variety of products, including the replacement of the chlorine with a hydroxyl group, or more complex ring rearrangements and cleavage.[13][14]
-
Mechanism: The absorption of photons can excite the molecule to a higher energy state, making it more reactive. This can lead to homolytic cleavage of the carbon-chlorine bond to form radical intermediates, which can then react with solvent or oxygen.
-
Prevention: The most effective way to prevent photodegradation is to protect solutions from light at all times by using amber vials or by wrapping containers in aluminum foil. Photostability testing as described in ICH guidelines can be performed to systematically evaluate light sensitivity.[15][16]
Oxidation
Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or the presence of oxidizing agents in the solution. The pyridine and pyridinone rings can be susceptible to oxidation.
-
Potential Products: Oxidation can lead to the formation of N-oxides or hydroxylated species on the aromatic rings.[10] These reactions can be complex and lead to a multitude of products.
-
Prevention: To minimize oxidation, it is advisable to use high-purity, degassed solvents. If the compound is particularly sensitive, working under an inert atmosphere (e.g., nitrogen or argon) may be necessary.
Recommended Analytical Protocols
A robust analytical method is essential for monitoring the purity and stability of this compound. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard approach.
Objective: To separate the parent compound from its potential degradation products, particularly the more polar 6-hydroxy derivative.
Starting HPLC Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for a wide range of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to aid in peak shape and can improve ionization for MS detection. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| Gradient | Start with a low %B (e.g., 5-10%) and ramp up to a high %B (e.g., 95%) over 20-30 minutes. | A gradient is recommended to ensure elution of both polar degradation products and the parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 25-30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV, Photodiode Array (PDA) | PDA allows for the monitoring of multiple wavelengths and assessment of peak purity. A wavelength of ~254 nm or the compound's λmax should be used. |
| Injection Vol. | 5-10 µL | Dependent on sample concentration and detector sensitivity. |
| Table 2: Starting Parameters for a Stability-Indicating HPLC Method. |
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[17] A key part of this is the forced degradation study, where the sample is intentionally stressed (e.g., with acid, base, peroxide, heat, and light) to generate degradation products and prove the method can separate them from the parent peak.[6][7][8][9]
Identification of Degradants: Coupling the HPLC to a mass spectrometer (LC-MS) is the most effective way to identify unknown peaks.[18] By comparing the mass-to-charge ratio (m/z) of the parent compound with that of the degradation products, their structures can often be inferred. For example, the hydrolytic replacement of Cl with OH would result in a mass shift of -17.5 Da.
Mitigation Strategies: A Summary
To ensure the integrity of your experiments involving this compound, please adhere to the following best practices:
-
Prepare Solutions Fresh: This is the most effective way to avoid degradation.
-
Control pH: Use buffers in the slightly acidic to neutral range (pH 5-7) for any aqueous steps. Avoid basic conditions.
-
Protect from Light: Use amber vials or foil to shield solutions from light at all times.
-
Maintain Low Temperatures: Store solutions at 2-8°C for short-term use and frozen for longer periods.
-
Use High-Purity Solvents: This minimizes the presence of contaminants that could catalyze degradation.
-
Monitor Purity: Regularly check the purity of your solutions using a validated stability-indicating HPLC method.
By understanding the inherent chemical properties of this compound and implementing these preventative measures, you can significantly enhance the reliability and success of your research.
References
- 1. researchgate.net [researchgate.net]
- 2. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]
- 3. chemistry-online.com [chemistry-online.com]
- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. longdom.org [longdom.org]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 11. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 16. mdpi.com [mdpi.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. High-Performance Liquid Chromatography and Liquid Chromatography/Mass Spectrometry Studies on Stress Degradation Behavior of Sulfapyridine and Development of a Validated, Specific, Stability-Indicating HPLC Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Poor Regioselectivity in Friedländer Annulation for Naphthyridine Synthesis
Technical Support Center: Naphthyridine Synthesis
A-TS-GUIDE-01 | Addressed by: Senior Application Scientist
This guide provides in-depth troubleshooting for researchers encountering poor regioselectivity during the Friedländer annulation for the synthesis of naphthyridines. It is designed to help you diagnose the underlying causes of undesired isomer formation and implement effective solutions.
Section 1: Understanding the Regioselectivity Challenge
The Friedländer annulation is a powerful tool for constructing the naphthyridine core, involving the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][2] However, when using unsymmetrical ketones or substituted aminopyridine precursors, the reaction can proceed via two different cyclization pathways, leading to a mixture of regioisomers (e.g., 1,5- vs. 1,7-naphthyridines or 1,6- vs. 1,8-naphthyridines). Controlling which isomer is formed is a critical challenge in the synthesis of specifically functionalized naphthyridines for drug discovery and materials science.[3]
The regiochemical outcome is dictated by a delicate interplay of steric hindrance, electronic effects of substituents, and the reaction conditions (catalyst, solvent, temperature). This guide will dissect these factors to provide you with a logical framework for optimizing your reaction.
Caption: Competing pathways in Friedländer annulation leading to regioisomers.
Section 2: Troubleshooting Guide & FAQs
This section is formatted as a series of common questions encountered in the lab. Each answer provides a mechanistic explanation and actionable steps.
Q1: My reaction is producing a nearly 1:1 mixture of regioisomers. Where do I start?
A1: Start by analyzing the catalyst system. The choice between acid and base catalysis, and the specific catalyst used, is often the primary determinant of regioselectivity.
-
Mechanistic Insight: The initial step of the reaction can be either an aldol-type condensation or the formation of a Schiff base (imine).[1] Different catalysts can favor one pathway over the other, influencing which enolate or enamine intermediate is formed and how it cyclizes.
-
Base Catalysis: Traditional base catalysts (e.g., KOH, NaOH, piperidine) often provide poor selectivity as they can promote both reaction pathways.[4]
-
Acid Catalysis: Lewis acids (e.g., In(OTf)₃, Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH) can coordinate to the carbonyl oxygen atoms, altering the electrophilicity and steric environment, thereby directing the cyclization.[1][5][6]
-
Troubleshooting Steps:
-
Switch Catalyst Type: If you are using a base, switch to an acid catalyst. A good starting point is p-toluenesulfonic acid (p-TsOH) or a mild Lewis acid like Indium(III) triflate (In(OTf)₃), which has been shown to be highly effective for selective Friedländer reactions.[5]
-
Explore Amine Catalysts: For reactions with unmodified methyl ketones, specialized amine catalysts have shown exceptional regiocontrol. In particular, cyclic secondary amines like pyrrolidine derivatives can favor the formation of 2-substituted products.[7][8] The bicyclic pyrrolidine derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), has been reported to yield 1,8-naphthyridines with as high as 96:4 regioselectivity.[7][8][9]
-
Consider Ionic Liquids: Basic ionic liquids, such as [Bmmim][Im], have been successfully used as both the solvent and catalyst, in some cases generating single regioisomers in excellent yields.[10]
Q2: I've tried different catalysts with little success. Could my substrates be the problem?
A2: Absolutely. The electronic and steric properties of your starting materials are critical.
-
Mechanistic Insight:
-
Electronic Effects: Electron-donating groups (EDGs) on the aminopyridine ring can increase the nucleophilicity of the amino group, potentially favoring the Schiff base pathway. Conversely, electron-withdrawing groups (EWGs) decrease its nucleophilicity, which might favor the aldol pathway. The position of these groups dictates the relative reactivity of the different sites for cyclization.
-
Steric Hindrance: A bulky substituent on the aminopyridine ring near one of the potential cyclization sites will sterically disfavor attack at that position. Similarly, a bulky ketone will preferentially react at its less hindered α-carbon.
-
Troubleshooting Steps:
-
Analyze Substituent Effects: Map the electronic (EDG/EWG) and steric (bulky/small) properties of the substituents on both of your starting materials. This will help you predict the more favored reaction site.
-
Modify the Ketone: If possible, use a ketone with a significant steric difference between its two α-carbons. For example, using a tert-butyl methyl ketone instead of diethyl ketone will strongly direct the reaction to the methyl side.
-
Modify the Aminopyridine: While more synthetically demanding, altering the substituents on the aminopyridine can be a powerful strategy. Introducing a bulky group like an isopropyl or phenyl group can effectively block one reaction pathway.
Q3: How do reaction conditions like temperature and solvent affect my isomer ratio?
A3: Temperature and solvent are crucial for controlling the reaction kinetics and thermodynamics, which directly impacts regioselectivity.
-
Mechanistic Insight:
-
Temperature: Higher temperatures tend to favor the thermodynamically more stable product, which may or may not be the desired isomer. Lower temperatures often favor the kinetically controlled product, which is formed faster. Studies have shown that for certain amine-catalyzed systems, higher temperatures can positively influence regioselectivity.[7][8][9]
-
Solvent: The polarity of the solvent can influence the stability of charged intermediates and transition states. Green solvents like water, when paired with an appropriate catalyst like choline hydroxide, have been shown to provide excellent yields for naphthyridine synthesis.[11][12]
-
Troubleshooting Steps:
-
Systematic Temperature Screening: Run the reaction at a range of temperatures (e.g., room temperature, 50 °C, 80 °C, and reflux) to determine the effect on the isomer ratio.
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, THF, ethanol, water, or even solvent-free conditions).
-
Slow Addition: The rate of addition of one reactant to the other can be critical. For amine-catalyzed reactions, the slow addition of the methyl ketone substrate has been demonstrated to significantly increase regioselectivity.[7][8] This keeps the concentration of the ketone low, minimizing side reactions and favoring the desired catalytic cycle.
Caption: A logical troubleshooting workflow for addressing poor regioselectivity.
Section 3: Data Summary & Catalyst Comparison
The following table summarizes different catalytic systems and their reported effectiveness in controlling regioselectivity for naphthyridine synthesis.
| Catalyst System | Substrate Example | Key Condition(s) | Regioselectivity (Ratio) | Yield | Reference |
| TABO | 2-Amino-3-formylpyridine + Methyl Ketones | High Temperature, Slow Addition | ≥90:10 | 65-84% | [7][9] |
| In(OTf)₃ | 2-Aminoarylketones + β-ketoesters | Solvent-free | Selective/Exclusive | 75-92% | [5] |
| [Bmmim][Im] | 2-Amino-3-pyridinecarboxaldehyde + Unsym. Ketones | Ionic Liquid as solvent | Exclusive product | Excellent | [10] |
| Choline Hydroxide | 2-Aminonicotinaldehyde + Active Methylene Carbonyls | Water as solvent | Not specified | >90% | [11][12] |
| KOH | 2-Amino-3-formylpyridine + Cyclic Ketones | Base catalysis | Often poor | Variable | [4] |
Section 4: Experimental Protocols
Protocol 1: High-Regioselectivity Synthesis of 1,8-Naphthyridines using TABO Catalyst
This protocol is adapted from literature demonstrating high regioselectivity with unmodified methyl ketones.[8][9]
-
Reaction Setup: To a stirred solution of the 2-amino-3-formylpyridine (1.0 eq) and TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) (0.2 eq) in a suitable solvent (e.g., toluene) at high temperature (e.g., 110 °C), add the methyl ketone (1.1 eq) dropwise via a syringe pump over a period of 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.
-
Analysis: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and 2D NMR techniques (NOESY/HMBC).
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 9. Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 6-Chloro-2,7-naphthyridin-1(2H)-one: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 6-Chloro-2,7-naphthyridin-1(2H)-one. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. As Senior Application Scientists, we understand that scaling up a chemical synthesis introduces a new set of challenges beyond simply increasing the quantities of reagents. This resource is structured to address these specific issues, ensuring scientific integrity and providing practical, field-proven insights.
I. Synthetic Pathway Overview and Key Considerations
The synthesis of this compound typically involves the construction of the bicyclic naphthyridine core from a suitably substituted pyridine precursor. While several synthetic routes to naphthyridinone cores have been reported, a common and effective strategy involves the cyclization of a pyridine derivative bearing appropriate functional groups.
A plausible and widely utilized approach for constructing the 2,7-naphthyridinone scaffold is through the condensation and cyclization of a 2-aminopyridine derivative with a three-carbon component. For the specific target of this compound, a logical synthetic pathway would start from a substituted 4-aminopyridine.
Below is a generalized workflow illustrating a potential synthetic route.
Caption: Generalized workflow for the synthesis of this compound.
II. Troubleshooting Guide and Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the synthesis and scale-up of this compound.
A. Issues in Naphthyridinone Core Formation
Q1: My cyclization reaction to form the 2,7-naphthyridin-1(2H)-one core is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the cyclization step are a common hurdle. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in your pyridine precursor or the cyclizing agent can lead to the formation of side products and inhibit the desired reaction.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify the pyridine intermediate if necessary. Characterize all starting materials thoroughly by NMR and melting point to confirm their identity and purity.
-
-
Reaction Conditions: The choice of cyclization conditions is critical.
-
Temperature: While heating is often required to drive the reaction to completion, excessive temperatures can lead to decomposition of the starting material or product. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal temperature and reaction time.
-
Catalyst: The choice and concentration of the acid or base catalyst are crucial. For acid-catalyzed cyclizations, polyphosphoric acid (PPA) is often effective. However, on a larger scale, the viscosity of PPA can pose stirring and handling challenges. Consider alternative acid catalysts that may be more amenable to scale-up. For base-catalyzed cyclizations, ensure the base is strong enough to deprotonate the necessary positions for ring closure but not so strong as to cause unwanted side reactions.
-
Solvent: The solvent can significantly influence the reaction rate and outcome. High-boiling point aprotic solvents like Dowtherm A or diphenyl ether are sometimes used for high-temperature cyclizations. However, their removal on a large scale can be challenging.
-
-
Work-up Procedure: The product may be lost during the work-up. Naphthyridinones can have some water solubility, especially if they are protonated or deprotonated.
-
Recommendation: Carefully neutralize the reaction mixture and ensure complete extraction of the product. Multiple extractions with an appropriate organic solvent may be necessary.
-
Q2: I am observing the formation of multiple regioisomers during the cyclization step. How can I improve the regioselectivity?
A2: The formation of regioisomers is a common challenge when using unsymmetrical starting materials.
-
Directing Groups: The electronic and steric properties of the substituents on the pyridine ring will direct the cyclization. Carefully consider the directing effects of your substituents when designing your synthetic route.
-
Reaction Conditions: In some cases, the choice of catalyst and reaction temperature can influence the regioselectivity. Experiment with different acid or base catalysts and a range of temperatures to find the optimal conditions for the desired isomer.
B. Challenges in the Chlorination Step
Q3: The chlorination of the 2,7-naphthyridin-1(2H)-one core is incomplete or leads to multiple chlorinated byproducts. What should I do?
A3: Chlorination reactions, especially with potent reagents like phosphorus oxychloride (POCl3), require careful control.
-
Reagent Stoichiometry and Addition: The amount of POCl3 used is critical. An excess can lead to over-chlorination or other side reactions. On a large scale, the addition of POCl3 should be done slowly and at a controlled temperature to manage the exothermicity of the reaction.[1]
-
Reaction Temperature and Time: The reaction temperature needs to be carefully controlled. Lower temperatures may require longer reaction times but can improve selectivity and reduce the formation of byproducts. Monitor the reaction closely by TLC or HPLC to determine the point of optimal conversion.
-
Work-up Procedure: Quenching a large-scale reaction involving POCl3 must be done with extreme caution. POCl3 reacts violently with water, releasing heat and toxic fumes of hydrogen chloride and phosphoric acid.[1][2]
-
Recommendation: The reaction mixture should be cooled significantly before slowly and carefully adding it to ice water with vigorous stirring. Ensure adequate ventilation and appropriate personal protective equipment are used.
-
Q4: I am concerned about the safety of using phosphorus oxychloride on a large scale. What are the key safety precautions?
A4: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[1][2] Handling it on a large scale requires strict adherence to safety protocols.
-
Handling: Always handle POCl3 in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger quantities, a chemical-resistant apron and boots are recommended.
-
Reaction Setup: Ensure the reaction vessel is dry and free of any moisture. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.
-
Quenching: As mentioned previously, the quenching of POCl3 is highly exothermic and hazardous. Plan the quench procedure carefully, ensuring adequate cooling and a slow addition rate. Have appropriate spill control materials readily available.
-
Waste Disposal: Dispose of all POCl3-containing waste according to institutional and local regulations for hazardous chemical waste.
C. Purification and Isolation at Scale
Q5: I am having difficulty purifying the final this compound product on a larger scale. Column chromatography is not practical. What are my options?
A5: Large-scale purification requires moving away from traditional laboratory-scale techniques like column chromatography.
-
Crystallization: This is the most common and cost-effective method for purifying solid compounds on a large scale.
-
Solvent Screening: A thorough solvent screening is essential to find a suitable solvent or solvent system for crystallization. The ideal solvent will dissolve the crude product at an elevated temperature and allow the pure product to crystallize upon cooling, leaving impurities in the mother liquor.
-
Seeding: Using a small amount of pure product as seed crystals can help to induce crystallization and control the crystal size and form.
-
-
Trituration: If a suitable crystallization solvent cannot be found, trituration can be an effective alternative. This involves stirring the crude product as a slurry in a solvent in which the desired product is sparingly soluble, while the impurities are more soluble.
-
pH Adjustment: The solubility of naphthyridinones can be pH-dependent. In some cases, precipitating the product by adjusting the pH of a solution can be an effective purification step.
Table 1: Troubleshooting Summary for Scaling Up the Synthesis of this compound
| Problem | Potential Cause | Recommended Action |
| Low Yield in Cyclization | Impure starting materials | Purify and characterize all starting materials. |
| Suboptimal reaction conditions | Optimize temperature, catalyst, and solvent. Monitor reaction progress. | |
| Product loss during work-up | Neutralize carefully and perform multiple extractions. | |
| Formation of Regioisomers | Lack of regiocontrol | Re-evaluate synthetic design considering substituent effects. Experiment with different catalysts and temperatures. |
| Incomplete Chlorination | Insufficient reagent or reaction time | Optimize POCl3 stoichiometry and reaction time. Monitor by TLC/HPLC. |
| Formation of Byproducts in Chlorination | Excess reagent or high temperature | Control the addition rate and temperature of POCl3. |
| Difficult Purification at Scale | Impracticality of chromatography | Develop a robust crystallization or trituration procedure. |
| Poor crystal formation | Perform a thorough solvent screen and consider seeding. |
III. Detailed Experimental Protocols (Illustrative)
The following protocols are provided as a general guide and may require optimization for your specific starting materials and scale.
Protocol 1: Illustrative Synthesis of a 2,7-Naphthyridin-1(2H)-one Core
This protocol is based on general methods for naphthyridinone synthesis and should be adapted for the specific precursors to this compound.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add the substituted pyridine precursor.
-
Reagent Addition: Under an inert atmosphere, add the cyclizing agent (e.g., a malonic acid derivative) and the catalyst (e.g., polyphosphoric acid).
-
Reaction: Heat the mixture to the optimized temperature with vigorous stirring. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding the mixture to a beaker of ice water with stirring.
-
Extraction: Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the desired pH is reached. Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,7-naphthyridin-1(2H)-one.
Protocol 2: Chlorination of 2,7-Naphthyridin-1(2H)-one
Safety First: This reaction involves phosphorus oxychloride and must be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, add the crude 2,7-naphthyridin-1(2H)-one.
-
Reagent Addition: Add phosphorus oxychloride (POCl3) to the dropping funnel. Cool the reaction flask in an ice bath. Slowly add the POCl3 to the stirred suspension of the naphthyridinone at a rate that maintains the internal temperature below a predetermined limit.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to the optimized temperature and stir for the required time. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Cool the reaction mixture to below 0°C. In a separate, larger flask, prepare a mixture of crushed ice and water. With vigorous stirring, slowly and carefully add the reaction mixture to the ice water. This step is highly exothermic and will generate HCl gas.
-
Isolation: The crude this compound will likely precipitate from the aqueous solution. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 3: Purification by Crystallization
-
Solvent Selection: In a small vial, test the solubility of the crude this compound in various solvents at room temperature and with heating. Identify a solvent or solvent pair that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Crystallization: Slowly cool the solution to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystallization begins, cool the flask further in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of the cold crystallization solvent, and dry under vacuum.
IV. Concluding Remarks
The successful scale-up of the synthesis of this compound hinges on a thorough understanding of the reaction mechanism, careful optimization of reaction parameters, and a strong emphasis on safety, particularly when handling hazardous reagents like phosphorus oxychloride. This guide provides a framework for troubleshooting common issues and developing robust procedures for larger-scale production. Remember that each synthesis has its unique challenges, and a systematic, data-driven approach to process development is key to achieving a high-yielding, safe, and reproducible manufacturing process.
V. References
-
ChemicalBook. Phosphorus oxychloride: Reactions with water, Uses, Hazards and Warnings. (2024-11-11).
-
International Chemical Safety Cards (ICSC). ICSC 0190 - PHOSPHORUS OXYCHLORIDE.
References
"minimizing impurities during the synthesis of chlorinated naphthyridines"
Welcome to the technical support center for the synthesis of chlorinated naphthyridines. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this critical synthetic transformation. Our goal is to equip you with the expertise to minimize impurities, optimize reaction conditions, and ensure the integrity of your target compounds.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the chlorination of hydroxynaphthyridines or naphthyridinones, a crucial step in the synthesis of many pharmaceutical intermediates. The primary focus is on reactions employing phosphorus oxychloride (POCl₃), a common and highly effective chlorinating agent.
Issue 1: Low or No Yield of the Desired Chlorinated Naphthyridine
Question: I have performed a chlorination reaction on my hydroxynaphthyridine substrate using POCl₃, but upon workup and analysis, I see a low yield of the chlorinated product and a significant amount of my starting material. What could be the cause?
Answer:
This is a frequent challenge that can often be traced back to two primary causes: incomplete reaction or premature hydrolysis of the product during workup.
Causality and Mechanistic Insights:
The chlorination of a hydroxynaphthyridine with POCl₃ is not a direct displacement. It proceeds through one or more phosphorylated intermediates.[1][2] The reaction can be conceptualized in two main stages:
-
Phosphorylation: The hydroxyl group of the naphthyridine attacks the electrophilic phosphorus atom of POCl₃. This initial reaction can occur at relatively low temperatures (e.g., < 25 °C) and may be base-catalyzed.[1] This step forms O-phosphorylated intermediates.
-
Chloride Displacement: The phosphorylated oxygen is now an excellent leaving group. A chloride ion (from POCl₃ or an additive) then attacks the carbon, displacing the phosphate group to form the desired chloro-naphthyridine. This step typically requires higher temperatures (e.g., 70-90 °C or higher) to proceed to completion.[1][2]
If the reaction is not heated sufficiently or for an adequate duration, the conversion of the phosphorylated intermediate to the final product will be incomplete.
Furthermore, the chlorinated naphthyridine product can be susceptible to hydrolysis, reverting to the starting hydroxynaphthyridine. This is particularly problematic during aqueous workup if conditions are not carefully controlled.[3]
Troubleshooting Protocol:
-
Verify Reaction Completion: Before quenching the reaction, it is crucial to confirm the absence of starting material and intermediates by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is incomplete, consider the following adjustments:
-
Increase Reaction Temperature: Ensure the reaction mixture reaches a temperature sufficient to drive the conversion of the phosphorylated intermediate. Refluxing in neat POCl₃ or heating to 100-160 °C in a sealed vessel with a co-solvent is common.[4][5]
-
Extend Reaction Time: Some substrates may require longer reaction times for complete conversion. Monitor the reaction progress over an extended period.
-
Consider a Stronger Chlorinating Agent: For particularly unreactive substrates, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective.[6]
-
-
Optimize the Workup Procedure: To prevent hydrolysis of the product:
-
Evaporate Excess POCl₃: Before quenching, remove the excess POCl₃ under reduced pressure. This minimizes the exothermicity of the quench and reduces the amount of phosphoric acid generated.[3]
-
Employ a "Reverse Quench": Slowly add the cooled reaction mixture to a vigorously stirred slurry of ice and a weak base, such as sodium bicarbonate (NaHCO₃).[3][7] Never add water or base directly to the bulk reaction mixture. This maintains a controlled temperature and pH.
-
Maintain Low Temperature: Keep the quenching mixture below 20 °C to minimize the rate of hydrolysis.[8]
-
Solvent Dilution: Dilute the reaction mixture with an inert organic solvent like dichloromethane (CH₂Cl₂) before the aqueous workup to aid in temperature control and extraction.[3]
-
Issue 2: Formation of Persistent, Difficult-to-Remove Impurities
Question: My final product is contaminated with several impurities that are proving difficult to separate by column chromatography. What are these likely to be and how can I prevent their formation?
Answer:
Impurity formation in POCl₃-mediated chlorinations can stem from side reactions of the substrate, reactions involving the reagent itself, or interactions with solvents.
Common Impurity Classes and Their Origins:
| Impurity Type | Probable Cause & Mechanism | Prevention Strategy |
| Phosphorylated Intermediates | Incomplete conversion to the chloro-product. The O-phosphorylated species are polar and may persist through workup.[1] | Ensure complete reaction by increasing temperature and/or reaction time. Monitor by TLC/HPLC. |
| "Pseudodimers" | Reaction of a phosphorylated intermediate with a molecule of unreacted hydroxynaphthyridine.[1][2] | Ensure the reaction mixture remains basic during the addition of POCl₃ at lower temperatures to facilitate rapid phosphorylation of all substrate molecules before heating.[1] |
| Over-chlorination Products | If the naphthyridine ring is activated, electrophilic chlorination at a C-H position can occur, especially at high temperatures. | Use the minimum effective temperature and reaction time. Consider chlorinating agents less prone to electrophilic aromatic substitution if this is a persistent issue. |
| Solvent-Derived Impurities (e.g., from DMF) | If Dimethylformamide (DMF) is used as a solvent or catalyst, it can react with POCl₃ to form the Vilsmeier reagent, which can lead to formylation or other side reactions on electron-rich substrates.[9][10] | Avoid DMF if formylation is a known side reaction for your substrate class. Consider alternative high-boiling solvents like toluene or acetonitrile, or run the reaction neat in POCl₃.[11] |
Visualizing Impurity Formation:
Caption: Impurity formation pathways in POCl₃ chlorination.
Frequently Asked Questions (FAQs)
Q1: What is the best way to quench a large-scale reaction involving excess POCl₃?
A1: Safety and control are paramount. For large-scale reactions, a "reverse quench" into a buffered solution is the recommended procedure. A proven method involves the slow, controlled addition of the reaction mixture into a vigorously stirred aqueous solution of sodium acetate held at 35-40 °C.[7] This method ensures the instantaneous and complete hydrolysis of POCl₃ and its reactive intermediates, preventing the accumulation of unstable species and the risk of a delayed exothermic event.[7][12][13] Quenching into ice-water can be deceptive, as the initial low temperature can make the hydrolysis sluggish, leading to a dangerous buildup of unreacted POCl₃.[11]
Q2: My chlorinated naphthyridine seems to be reverting to the starting material on the silica gel column. How can I purify it?
A2: This indicates that your product is sensitive to the acidic nature of standard silica gel. The residual moisture on the silica surface can be sufficient to cause hydrolysis.
-
Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base, such as 1-5% triethylamine in the eluent, and then re-equilibrate with the pure eluent.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18-functionalized silica (reverse-phase chromatography) for purification.
-
Recrystallization: If your product is a solid, recrystallization is often the best method to avoid decomposition on a stationary phase.
Q3: Can I use an alcohol to quench the excess POCl₃?
A3: While POCl₃ does react with alcohols to form phosphate esters, this is generally not recommended for quenching. The organophosphate byproducts formed can be difficult to remove during purification and may possess their own toxicity.[8] Quenching with water or an aqueous base to ultimately form phosphoric acid is the standard and preferred method.
Q4: How can I be sure all the reactive phosphorus species have been quenched after workup?
A4: The complete hydrolysis of POCl₃ and intermediates like phosphorodichloridic acid is critical for safety and product purity.[12][14] While pH testing of the aqueous layer is a good indicator, for process safety and development, more rigorous methods are available. In-situ monitoring using Raman or ³¹P NMR spectroscopy can definitively confirm the absence of reactive P-Cl species.[12][13] For most lab-scale applications, ensuring the quenched mixture is stirred for an adequate period (e.g., 1-2 hours) after the addition is complete and the pH is stable in the neutral to basic range is a reliable practice.[8]
Q5: What is the role of adding a base like pyridine or triethylamine to the reaction?
A5: Adding a tertiary amine base serves multiple purposes. It can act as a nucleophilic catalyst, potentially forming a more reactive intermediate with POCl₃.[15] It also serves as an acid scavenger, neutralizing the HCl that is generated during the reaction. This can be particularly important for preventing unwanted side reactions with acid-sensitive functional groups on the substrate. In some solvent-free protocols, one equivalent of pyridine is used per hydroxyl group.[16]
Experimental Protocols
Protocol 1: General Procedure for Chlorination of a Hydroxynaphthyridine
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the hydroxynaphthyridine substrate (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃) (3-10 eq, can be used as the solvent) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or pyridine (1-2 eq), if required.
-
Heating: Heat the reaction mixture to reflux (typically 110-160 °C) and monitor the progress by TLC or HPLC until the starting material is consumed.
-
Cooling & Concentration: Cool the reaction mixture to room temperature. If possible, remove the excess POCl₃ by vacuum distillation.
-
Quenching (Reverse Method): In a separate flask, prepare a vigorously stirred slurry of crushed ice and saturated aqueous sodium bicarbonate solution. Slowly add the reaction mixture dropwise to this slurry, ensuring the internal temperature does not exceed 20 °C.
-
Extraction: Once the addition is complete and gas evolution has ceased, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on neutralized silica gel.
Protocol 2: Workflow for Troubleshooting Low Yield
Caption: Decision workflow for troubleshooting low product yield.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. indianchemicalsociety.com [indianchemicalsociety.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Semantic Scholar [semanticscholar.org]
- 15. Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Compound Precipitation in Long-Term Cell Culture Experiments
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about compound precipitation.
Q1: What is compound precipitation in cell culture, and what does it look like?
A1: Compound precipitation is the formation of solid particles from a previously dissolved substance within your cell culture medium. This occurs when the compound's concentration exceeds its solubility limit in the aqueous environment of the medium. Visually, it can manifest as:
-
Fine, crystalline structures: Often seen adhering to the bottom of the culture vessel.
-
Amorphous, cloudy turbidity: The entire medium may appear hazy or milky.[1][2]
-
An "oily" film: Some hydrophobic compounds may form a film on the surface of the medium.
It is crucial to distinguish compound precipitation from other common issues like bacterial/fungal contamination or the precipitation of media components themselves (e.g., salts or proteins).[1][2][3]
Q2: Why is preventing precipitation so critical for long-term experiments?
A2: Preventing precipitation is paramount because it directly impacts the validity of your experimental results. The consequences include:
-
Unknown Effective Concentration: When a compound precipitates, the actual concentration exposed to the cells is unknown and significantly lower than the intended nominal concentration. This leads to an underestimation of a compound's potency (e.g., incorrect IC50 values).
-
Cell Stress and Toxicity: The solid precipitates can cause physical stress to cells, leading to non-specific cytotoxicity that confounds the interpretation of the compound's specific biological effects.[4]
-
Poor Reproducibility: The stochastic nature of precipitation makes it difficult to reproduce experiments, a cornerstone of scientific integrity.
Q3: What are the primary causes of compound precipitation in cell culture media?
A3: Precipitation is a multifactorial issue rooted in the physicochemical properties of the compound and its interaction with the complex culture environment. Key causes include:
-
Exceeding Aqueous Solubility: The most common reason. A compound dissolved in a strong organic solvent (like DMSO) is rapidly diluted into the aqueous medium, where its solubility is much lower, causing it to "crash out" of solution.[5][6]
-
pH and Temperature Fluctuations: The solubility of ionizable compounds is highly pH-dependent. The pH of culture media is maintained by a delicate CO2/bicarbonate buffer system, which can change due to cellular metabolism.[7][8][9] Temperature shifts, such as removing plates from the incubator, can also decrease solubility.[3][5]
-
Interactions with Media Components: Serum proteins can bind to compounds, which may either increase or decrease solubility.[10][11] Additionally, high concentrations of salts or other components in the medium can lead to precipitation through common ion effects or salting-out.[3][12][13]
-
Solvent Effects: While necessary for initial dissolution, a high final concentration of organic solvents like DMSO can be toxic to cells and can also influence compound solubility upon dilution.[14][15]
-
Evaporation: In long-term experiments, evaporation from culture plates can concentrate all media components, including the test compound, pushing its concentration above the solubility limit.[5]
Part 2: In-Depth Troubleshooting Guide
This section provides structured solutions to specific precipitation problems you may encounter.
Scenario 1: Immediate Precipitation Upon Addition to Media
Q: My compound, dissolved in DMSO, forms a precipitate the moment I add it to my 37°C cell culture medium. What's happening and how do I fix it?
A: This is a classic case of a compound "crashing out" due to a rapid solvent shift and exceeding its kinetic solubility. The compound is soluble in 100% DMSO but not in the >99% aqueous environment of the media.
Caption: Decision tree for troubleshooting immediate compound precipitation.
Detailed Solutions:
-
Check Your Solvent Concentration: The final concentration of DMSO in your culture medium should ideally be kept below 0.1% and must not exceed 0.5% for most cell lines to avoid toxicity and solvent-induced artifacts.[15][16][17] If your final DMSO concentration is too high, you must remake your stock solution at a higher concentration.
-
Lower the Working Concentration: You may be exceeding the compound's maximum aqueous solubility. The most direct solution is to test a lower final concentration. Before committing to a long-term experiment, it is essential to determine the compound's solubility limit (see Protocol 1).
-
Improve the Dilution Technique: Rapidly pipetting a concentrated DMSO stock directly into a large volume of media creates localized high concentrations, causing immediate precipitation.[5] The best practice is to perform a serial dilution . First, create an intermediate dilution of your stock in pre-warmed media, then add this to the final culture volume. Always add the compound solution dropwise while gently swirling or vortexing the media to ensure rapid and uniform dispersion.[4][5]
Scenario 2: Delayed Precipitation After Incubation
Q: The media with my compound looked clear initially, but after 24-48 hours in the incubator, I see crystals/cloudiness. What is causing this delayed effect?
A: This suggests that while your initial concentration was below the kinetic solubility limit, it is above the thermodynamic solubility limit. Over time, the thermodynamically stable solid phase forms from the metastable supersaturated solution.[18][19] This can be exacerbated by changes in the culture environment.
-
pH Shift Due to Cellular Metabolism: As cells proliferate, they produce acidic metabolites (like lactic acid), causing the media pH to drop.[8] If your compound's solubility decreases at a lower pH, it will precipitate.
-
Solution: Monitor the media color (if using phenol red). A shift from red to yellow indicates acidification.[8] Change the medium more frequently to maintain a stable pH. For very dense cultures, consider using a medium with a stronger buffering capacity, like HEPES, but verify its compatibility with your cell type.
-
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.
-
Solution: Assess the chemical stability of your compound under culture conditions (37°C, 5% CO2). This may require analytical methods like HPLC. Consider preparing fresh compound-media solutions more frequently (e.g., every 48 hours) instead of preparing a large batch at the start.
-
-
Interaction with Serum Proteins: Changes in protein conformation or concentration over time can affect compound binding and solubility.[10]
-
Solution: If you suspect protein interaction, you can test solubility in both serum-free and serum-containing media to understand the effect.
-
-
Evaporation: Over several days, water can evaporate from the wells, increasing the compound's effective concentration.[3][5]
-
Solution: Ensure the incubator has a properly filled and functioning humidification pan. For experiments longer than a few days, use low-evaporation lids or seal plates with gas-permeable membranes.
-
Part 3: Key Protocols & Methodologies
Here are detailed, step-by-step protocols for essential techniques to proactively manage compound solubility.
Protocol 1: Rapid Kinetic Solubility Assessment
This assay helps you determine the maximum soluble concentration of your compound in your specific cell culture medium before starting your experiment. It is based on detecting precipitate formation using light scattering.[20][21]
Materials:
-
Test compound stock solution (e.g., 10 mM in 100% DMSO).
-
Your complete cell culture medium, pre-warmed to 37°C.
-
A clear, 96-well microplate.
-
A microplate reader capable of measuring absorbance or nephelometry.[21]
Methodology:
-
Add 198 µL of the pre-warmed cell culture medium to 10-12 wells of the 96-well plate.
-
Create a 2x serial dilution of your compound stock directly in the plate. Add 2 µL of your 10 mM stock to the first well (this creates a 100 µM solution, 1% DMSO). Mix well by pipetting up and down.
-
Transfer 100 µL from the first well to the second well (containing 100 µL of media), creating a 50 µM solution.
-
Repeat this 2-fold serial dilution across the plate. Include a "media + 1% DMSO" well as a vehicle control.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the "absorbance" (light scattering) of each well at a wavelength where the compound does not absorb (e.g., 600-650 nm).
-
Data Interpretation: The kinetic solubility limit is the highest concentration at which the absorbance reading is not significantly higher than the vehicle control. Wells with precipitate will scatter light, resulting in a sharp increase in the reading.
Protocol 2: Best Practices for Stock Solution & Working Solution Preparation
Following a rigorous procedure for preparing your solutions is the first line of defense against precipitation.[22]
Caption: Standard workflow for preparing compound solutions for cell culture.
Step-by-Step Guide:
-
Prepare a High-Concentration Stock: Dissolve your compound in 100% DMSO to create a concentrated stock (e.g., 10-100 mM).[22] A high concentration minimizes the volume needed for dilution, keeping the final DMSO percentage low.[22]
-
Ensure Complete Dissolution: Vortex vigorously. If needed, use a brief sonication in a water bath to fully dissolve the compound.[4] Visually inspect against a light source to ensure no particulates remain.
-
Aliquot and Store: Aliquot the stock into small, single-use volumes and store at -20°C or -80°C, protected from light. This prevents degradation from repeated freeze-thaw cycles.[23]
-
Prepare Working Solutions Fresh: On the day of the experiment, thaw one aliquot. Always use pre-warmed (37°C) media for all dilutions, as solubility decreases at lower temperatures.[5]
-
Use Serial Dilution: Never add the concentrated stock directly to your final culture volume. Prepare one or more intermediate dilutions in media before making your final working concentrations.[5][24][25][26][27][28]
Part 4: Advanced Strategies & Data
When standard methods are insufficient, these advanced strategies can be employed.
Q: I've tried everything, but my compound still precipitates at the concentration I need. What are my options?
A: For extremely challenging compounds, formulation aids known as co-solvents or excipients can be used to enhance solubility. These must be used with caution and validated for cell toxicity.
| Co-solvent / Excipient | Recommended Max. Concentration (in vitro) | Mechanism of Action & Considerations |
| DMSO | < 0.5% (ideally < 0.1%)[15][16] | Aprotic polar solvent. Standard choice but can induce artifacts or toxicity at higher concentrations.[14] |
| Ethanol | < 0.5% [16] | Can be effective for some compounds but is generally more volatile and can be more toxic than DMSO for certain cell lines.[14] |
| Polyethylene Glycol (PEG 400) | < 1% | A polymer that can increase solubility. Viscosity can be an issue at higher concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | Varies (e.g., < 5 mM) | Form inclusion complexes with hydrophobic compounds, effectively shielding them from the aqueous environment.[14] Can extract cholesterol from cell membranes at high concentrations. |
Important: Always run a vehicle control with the same concentration of the co-solvent/excipient to account for any effects of the formulation itself.[14] The tolerability of these agents is highly cell-line specific and must be empirically determined.[15]
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. Analysis of the Causes of Precipitation in Cell Culture Flasks - Luoyang FuDau Biotechnology Co., Ltd. [cellcultureflasks.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. emulatebio.com [emulatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CO2 concentration and pH control in the cell culture laboratory | Culture Collections [culturecollections.org.uk]
- 8. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 17. reddit.com [reddit.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Plate reader - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. integra-biosciences.com [integra-biosciences.com]
- 25. asm.org [asm.org]
- 26. ossila.com [ossila.com]
- 27. m.youtube.com [m.youtube.com]
- 28. microbenotes.com [microbenotes.com]
Validation & Comparative
A Senior Application Scientist's Guide to Naphthyridinones: A Comparative Analysis Centered on 6-Chloro-2,7-naphthyridin-1(2H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a detailed exploration of the naphthyridinone scaffold, a privileged heterocyclic system that continues to capture the intense interest of medicinal chemists and drug discovery teams worldwide.[1] This guide provides an in-depth comparative analysis of 6-Chloro-2,7-naphthyridin-1(2H)-one, a key chemical building block, against other significant naphthyridinone derivatives.[2] We will dissect their structural nuances, biological activities, and the critical structure-activity relationships (SAR) that drive their therapeutic potential, particularly as potent enzyme inhibitors.
The versatility of the naphthyridinone core is evidenced by its presence in compounds targeting a wide array of biological processes, including cancer, neurodegenerative disorders, and infectious diseases.[1][3] This guide aims to provide you, the researcher, with the foundational knowledge and practical data necessary to navigate this promising chemical space.
Profiling the Subject: this compound
This compound (CAS 1260663-93-1) is a substituted bicyclic heteroaromatic compound.[2][4] While not an end-drug itself, it serves as a crucial intermediate in the synthesis of more complex and highly potent pharmaceutical agents. Its primary significance lies in its role as a precursor for potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted anticancer therapies.[5][6]
Chemical Structure and Properties:
-
Core Scaffold: A 2,7-naphthyridinone ring system.
-
Key Substituent: A chlorine atom at the C6 position. This halogen atom is a critical handle for synthetic chemists, providing a reactive site for introducing further molecular complexity through cross-coupling reactions. This strategic placement is fundamental to building the pharmacophores of advanced PARP inhibitors like Talazoparib.[6]
The diagram below illustrates the general synthetic logic where this building block is utilized.
Caption: Synthetic utility of this compound.
The Naphthyridinone Family: A Comparative Overview
The term "naphthyridinone" encompasses a range of isomers, each defined by the position of the nitrogen atoms in their fused pyridine rings (e.g., 1,8-, 1,7-, 2,7-, 1,6-naphthyridinones).[1][7] These structural variations significantly influence the molecule's three-dimensional shape, electronic properties, and, consequently, its biological activity.
Comparison by Biological Target
Naphthyridinones have been successfully developed as inhibitors for several key enzyme families. Here, we compare the 2,7-naphthyridinone scaffold, represented by our lead compound, with other isomers targeting different enzymes.
A. PARP Inhibition (Target of 2,7-Naphthyridinone Derivatives):
The 2,7-naphthyridinone core is a validated scaffold for potent PARP1 inhibitors.[5] PARP1 is a critical enzyme in the base excision repair pathway for single-strand DNA breaks. Inhibiting PARP1 in cancers with existing DNA repair deficiencies (like BRCA1/2 mutations) leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[8]
-
Key Interaction: The naphthyridinone's lactam (amide) group mimics the nicotinamide moiety of the natural PARP substrate (NAD+), forming crucial hydrogen bonds in the enzyme's active site.
-
Role of C6-Chloro Substituent: As mentioned, the chlorine atom on this compound is a synthetic linchpin. It allows for the attachment of groups that secure the molecule deep within the PARP active site, enhancing both potency and selectivity. Optimization of this part of the molecule led to the discovery of preclinical candidates with high oral bioavailability and significant antitumor efficacy in breast cancer models.[5]
B. Kinase Inhibition (e.g., PKMYT1, MET, c-Kit/VEGFR-2):
Other naphthyridinone isomers are potent kinase inhibitors. For instance, certain derivatives have been developed as selective inhibitors of PKMYT1, a regulator of the G2/M cell cycle transition.[9][10] Others have shown activity against MET, c-Kit, and VEGFR-2, which are receptor tyrosine kinases often implicated in cancer progression.[11]
-
Structural Divergence: While sharing the bicyclic core, these kinase inhibitors often feature different substitution patterns compared to PARP inhibitors. For example, a series of potent PKMYT1 inhibitors were developed from a quinolinone hit by replacing a phenol headgroup with an indazole moiety, which improved potency and kinome selectivity.[9][10]
C. PDE5 Inhibition (Target of 1,7- and 2,7-Naphthyridine Derivatives):
Derivatives of both 1,7- and 2,7-naphthyridines have been identified as potent and highly specific inhibitors of phosphodiesterase type 5 (PDE5).[12] One notable 2,7-naphthyridine compound demonstrated an IC₅₀ of 0.23 nM for PDE5 and over 100,000-fold selectivity against other PDE isoforms.[12]
D. DNA Gyrase Inhibition (Target of 1,8-Naphthyridinone Derivatives):
The 1,8-naphthyridinone scaffold is famously the basis for quinolone antibiotics, such as nalidixic acid.[13] These compounds target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, thereby exhibiting potent antimicrobial activity.[13] The introduction of a fluorine atom at C6 and a cyclopropyl group at N1 were key modifications that led to the highly successful fluoroquinolone class of antibiotics.[13]
Comparative Performance Data
The following table summarizes the inhibitory activities of various naphthyridinone derivatives against their respective targets, illustrating the scaffold's versatility.
| Scaffold | Derivative Example | Target | Potency (IC₅₀ / MIC) | Reference |
| 2,7-Naphthyridinone | Preclinical Candidate 34 (PARP Inhibitor) | PARP1 | Highly Potent (Specific value not disclosed) | [5] |
| 2,7-Naphthyridine | Compound 4c (PDE5 Inhibitor) | PDE5 | 0.23 nM | [12] |
| (Quinolinone-derived) | Compound 36 (PKMYT1 Inhibitor) | PKMYT1 | Double-digit nM potency | [9][10] |
| 1,8-Naphthyridinone | Nalidixic Acid Derivative | DNA Gyrase | 1.7–13.2 µg/mL | [13] |
| 2,7-Naphthyridine | Compound 10j (Antimicrobial) | S. aureus | 8 mg/L (MIC) | [14] |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of comparative data, protocols must be robust and include appropriate controls. Below is a representative protocol for an in vitro PARP1 inhibition assay, a key experiment for evaluating compounds derived from this compound.
Protocol: In Vitro PARP1 Enzymatic Inhibition Assay (HTRF)
This protocol outlines a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a common method for quantifying PARP1 activity.
Principle: The assay measures the synthesis of poly(ADP-ribose) (PAR) chains by PARP1 onto a biotinylated histone substrate. The product is detected using a europium-labeled anti-PAR antibody and streptavidin-conjugated XL665. When in proximity, FRET occurs between the europium donor and the XL665 acceptor. Inhibitors will reduce the HTRF signal.
Workflow Diagram:
Caption: Workflow for a PARP1 HTRF inhibition assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA).
-
Prepare serial dilutions of test compounds (naphthyridinones) and a reference inhibitor (e.g., Olaparib, Talazoparib) in DMSO, then dilute further in assay buffer.
-
Causality Check: Using a known potent inhibitor like Olaparib as a positive control is essential to validate the assay's sensitivity and dynamic range.
-
-
Reaction Setup (in a 384-well plate):
-
Add 5 µL of assay buffer containing activated DNA, NAD+, and biotinylated histone H1 substrate to each well.
-
Add 2.5 µL of diluted test compound or control. For negative controls (100% activity), add buffer with DMSO. For positive controls (0% activity), add a high concentration of reference inhibitor.
-
Initiate the reaction by adding 2.5 µL of PARP1 enzyme solution.
-
-
Enzymatic Reaction:
-
Seal the plate and incubate at room temperature for 60 minutes.
-
Causality Check: The incubation time is optimized to ensure the reaction is in the linear range, preventing substrate depletion which could lead to inaccurate IC₅₀ values.
-
-
Detection:
-
Stop the reaction by adding 5 µL of detection buffer containing Streptavidin-XL665 and Europium cryptate-labeled anti-PAR antibody.
-
Seal the plate, protect from light, and incubate at room temperature for 60 minutes to allow for immunocomplex formation.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).
-
The HTRF ratio (665nm/620nm * 10,000) is proportional to the amount of PARsylated product.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
This compound is a strategically vital starting material, primarily enabling the synthesis of potent 2,7-naphthyridinone-based PARP inhibitors. A comparative analysis reveals that while the 2,7-isomer is highly effective for this target, other isomers like 1,8- and 1,7-naphthyridinones are better suited for developing antimicrobials or kinase inhibitors, respectively. This demonstrates the profound impact of nitrogen placement and substitution patterns on the biological activity of the core scaffold.
The future of naphthyridinone research is bright. The development of dual-target inhibitors, such as compounds that inhibit both PARP and another synergistic pathway, represents a promising strategy to overcome drug resistance.[8] Furthermore, exploring the less common naphthyridinone isomers could unlock novel biological activities and lead to first-in-class therapeutics. As synthetic methodologies become more advanced, the ability to precisely functionalize each position of the naphthyridinone ring will undoubtedly expand its already impressive therapeutic utility.
References
- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemshuttle.com [chemshuttle.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. abmole.com [abmole.com]
- 5. Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 7. Silver-Catalyzed Synthesis of Functionalized 1,7-Naphthyridine Derivatives Using 2-Aminobenzamide Derivatives and ortho-Alkynylquinoline Carbaldehydes as Starting Materials | MDPI [mdpi.com]
- 8. Antitumor activity and structure-activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. 1,7- and 2,7-naphthyridine derivatives as potent and highly specific PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Navigating the Cytotoxic Landscape of Naphthyridinones: A Comparative Guide to 6-Chloro-2,7-naphthyridin-1(2H)-one and Its Analogs
For researchers and drug development professionals, the naphthyridinone scaffold represents a privileged structure in the quest for novel anticancer agents.[1][2] Its various isomers have demonstrated a wide spectrum of biological activities, including potent cytotoxicity against numerous cancer cell lines.[3][4] This guide focuses on the cytotoxic potential of 6-Chloro-2,7-naphthyridin-1(2H)-one , a specific but less-characterized member of this family. Due to the limited publicly available cytotoxicity data for this exact compound, this guide provides a comprehensive comparative analysis based on the established activities of its structural analogs. By examining the structure-activity relationships (SAR) of related naphthyridinone derivatives, we can infer the likely cytotoxic profile of this compound and provide a robust framework for its future in vitro evaluation.
The Significance of the Naphthyridinone Core and Halogenation
Naphthyridine derivatives have garnered significant interest as potential anticancer agents due to their diverse mechanisms of action, which include the inhibition of critical cellular enzymes like topoisomerase II and Poly(ADP-ribose) polymerase (PARP).[3][5] The core heterocyclic structure provides a versatile scaffold for chemical modification, allowing for the fine-tuning of biological activity.
The introduction of a halogen, such as chlorine, onto the naphthyridinone ring is a common strategy in medicinal chemistry to enhance cytotoxic potency.[6][7] The position of the halogen substituent can significantly influence the compound's electronic properties, lipophilicity, and ability to interact with its biological target, thereby modulating its anticancer effects.[8] For instance, studies on other heterocyclic compounds have shown that the placement of a chlorine atom can lead to a substantial increase in cytotoxic activity.[8]
Comparative Cytotoxicity of Naphthyridinone Derivatives
To build a predictive understanding of this compound's cytotoxicity, we will examine the experimental data from several analogous compounds. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various naphthyridinone derivatives against a panel of human cancer cell lines. This data provides a critical benchmark for comparing the potency of different structural isomers and substitution patterns.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine Derivatives | Compound with C-2 naphthyl ring and C-7 methyl group | HeLa (Cervical Cancer) | 0.7 | [1][3] |
| HL-60 (Leukemia) | 0.1 | [1][3] | ||
| PC-3 (Prostate Cancer) | 5.1 | [1][3] | ||
| Benzo[b][9][10]naphthyridinones | 2-(4-fluorophenyl) derivative | Murine P388 Leukemia | <0.01 | [10] |
| Lewis Lung Carcinoma (LLTC) | <0.01 | [10] | ||
| 1,6-Naphthyridinone AXL Inhibitors | Compound 25c | AXL-driven cell proliferation | Potent Inhibition | [11] |
| Naturally Occurring Naphthyridines | Aaptamine | H1299 (Non-small cell lung cancer) | 10.47-15.03 µg/mL | [4] |
| A549 (Non-small cell lung cancer) | 10.47-15.03 µg/mL | [4] | ||
| HeLa (Cervical Cancer) | 10.47-15.03 µg/mL | [4] | ||
| 10-methoxycanthin-6-one | DU145 (Prostate Cancer) | 1.58 µg/mL | [4] |
Potential Mechanisms of Action: A Look at the Analogs
The cytotoxic effects of naphthyridinone derivatives are often attributed to their ability to interfere with fundamental cellular processes, particularly DNA replication and repair.
PARP Inhibition and Synthetic Lethality
A significant number of naphthyridinone-based compounds have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair pathway for single-strand DNA breaks.[5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to an accumulation of DNA damage and cell death through a concept known as synthetic lethality.[5][12] This targeted approach offers the potential for high efficacy in specific cancer subtypes with an acceptable toxicity profile.[13] The trapping of PARP enzymes on DNA by the inhibitor is a critical aspect of their cytotoxic mechanism.[14][15]
AXL Kinase Inhibition
More recently, 1,6-naphthyridinone derivatives have been identified as potent inhibitors of the AXL receptor tyrosine kinase.[9][11][16] AXL is overexpressed in various cancers and is associated with tumor growth, metastasis, and drug resistance.[9][17] By inhibiting AXL, these compounds can suppress cancer cell proliferation, migration, and invasion.[11]
The following diagram illustrates a simplified representation of the PARP-mediated DNA repair pathway, a likely target for cytotoxic naphthyridinones.
References
- 1. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PARP Inhibitors Have Acceptable Toxicity Profiles and Have Shown Efficacy in Treatment of Ovarian Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 14. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of a 1,6-naphthyridin-4-one-based AXL inhibitor with improved pharmacokinetics and enhanced in vivo antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Evaluating the Selectivity of Novel Kinase Inhibitors: A Case Study with 6-Chloro-2,7-naphthyridin-1(2H)-one
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of novel kinase inhibitors. While the principles and methodologies discussed are broadly applicable, we will use the hypothetical case of a newly synthesized molecule, 6-Chloro-2,7-naphthyridin-1(2H)-one (hereafter referred to as Compound-N ), to illustrate the experimental journey from initial characterization to a detailed selectivity profile.
The kinase family, with over 500 members in the human genome, presents a significant challenge for targeted drug discovery. The high degree of structural conservation in the ATP-binding pocket often leads to off-target effects, which can result in toxicity or unexpected pharmacology. Therefore, a thorough understanding of a compound's selectivity is not just an academic exercise but a critical step in validating its potential as a therapeutic agent or a chemical probe.
In this guide, we will assume that initial screening has identified Compound-N as a potential inhibitor of the Abl tyrosine kinase , a key target in chronic myeloid leukemia (CML). Our objective is to build a robust data package that defines its potency and selectivity, comparing it against established benchmarks: the non-selective inhibitor Staurosporine , the multi-kinase inhibitor Dasatinib , and the relatively selective Abl inhibitor Imatinib (Gleevec) .
Pillar 1: Primary Screening for Kinome-Wide Selectivity
The first step in evaluating a new inhibitor is to cast a wide net to understand its interaction landscape across the human kinome. This initial screen provides an unbiased view of both intended targets and potential off-target liabilities.
Rationale for Method Selection: Competitive Binding vs. Enzymatic Assays
For a primary screen, a competitive binding assay is often superior to enzymatic activity assays. Enzymatic assays measure the inhibition of a kinase's catalytic function and can be influenced by assay-specific conditions such as ATP concentration[1]. In contrast, a competition binding assay, such as the KINOMEscan® platform, measures the thermodynamic dissociation constant (Kd), which reflects the intrinsic binding affinity between the compound and the kinase, independent of ATP concentration[2]. This provides a more direct and comparable measure of interaction across a large panel of kinases.
The KINOMEscan® technology involves a tagged kinase, an immobilized ligand that binds to the active site, and the test compound. The amount of kinase captured on the solid support is quantified by qPCR. A compound that binds to the kinase active site will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal[1].
Experimental Workflow: KINOMEscan® Profiling
The following diagram illustrates the workflow for a primary kinome-wide selectivity screen.
References
"cross-validation of experimental results for 6-Chloro-2,7-naphthyridin-1(2H)-one"
A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for 6-Chloro-2,7-naphthyridin-1(2H)-one
In the landscape of drug discovery, the initial excitement surrounding a novel compound is invariably followed by a rigorous, multi-faceted validation process. The journey from a promising "hit" to a viable drug candidate is paved with data, and the integrity of this data is paramount. This guide provides an in-depth look at the cross-validation of experimental results for this compound, a heterocyclic scaffold of interest. As a member of the 2,7-naphthyridine class, this compound belongs to a family with a wide spectrum of pharmacological properties, including potential antimicrobial and anticancer activities.[1][2]
This document is structured not as a rigid protocol, but as a logical workflow. We will move from the foundational necessity of confirming chemical identity to the nuanced cross-validation of biological activity, using Poly(ADP-ribose) Polymerase (PARP) inhibition as a case study—a therapeutic area where such scaffolds have shown promise.[3][4] Our objective is to illustrate a self-validating system of experimentation, where each result is confirmed through orthogonal approaches, ensuring the robustness and reproducibility required for progression in a drug development pipeline.
Part 1: Foundational Validation: Synthesis and Analytical Characterization
General Synthesis Workflow
The synthesis of naphthyridinones often involves the construction of a pyridine or pyridone ring followed by an intramolecular cyclization to form the bicyclic system.[6][7] While specific routes for this compound (CAS No. 1260663-93-1) are proprietary or found within patent literature, a generalized workflow provides a logical framework for its production.[8][9]
Caption: Generalized synthetic workflow for this compound.
Analytical Cross-Validation Protocol
The goal is to confirm that the purified compound matches the expected structure (C8H5ClN2O, MW: 180.59) and has a high degree of purity (typically >95%).[8][10] This is achieved by using multiple, independent analytical techniques.
Senior Scientist's Note (Causality): Relying on a single analytical method is insufficient. For instance, Mass Spectrometry confirms the molecular weight but doesn't distinguish between isomers. Nuclear Magnetic Resonance (NMR) provides structural information but is less sensitive to certain impurities. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity but provides no structural information. Using them in concert provides a self-validating dataset.
Table 1: Cross-Validation of Compound Identity and Purity
| Analytical Method | Parameter Measured | Expected Result for C8H5ClN2O | Hypothetical Experimental Outcome | Conclusion |
| ¹H NMR | Proton chemical shifts, coupling constants, and integration | A specific pattern of aromatic and N-H proton signals consistent with the 2,7-naphthyridinone core. | Spectrum matches predicted shifts and splitting patterns. Integration is consistent with the number of protons. | Structure confirmed. |
| ¹³C NMR | Carbon chemical shifts | A specific number of signals in the aromatic and carbonyl regions.[11] | Observed carbon signals match the expected number and chemical shift regions for the structure. | Carbon backbone confirmed. |
| LC-MS | Mass-to-charge ratio (m/z) & Purity | [M+H]⁺ = 181.01, Isotopic pattern for one chlorine atom. | Major peak at m/z = 181.01 with a characteristic M+2 peak (~32% intensity). | Molecular weight and elemental composition (Cl) confirmed. |
| HPLC | Purity assessment | A single major peak. | Peak area >97% at a specific wavelength (e.g., 254 nm). | Purity meets required specification. |
Part 2: Biological Validation: A Case Study in PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, particularly in the repair of single-strand breaks.[3][4] Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to cell death, a concept known as synthetic lethality.[12] This makes PARP inhibitors a promising class of cancer therapeutics. The 2,7-naphthyridinone scaffold has been explored for this activity.
The PARP Inhibition Signaling Pathway
When a DNA single-strand break occurs, PARP is recruited to the site. It uses NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) on itself and other proteins. This PARylation acts as a scaffold to recruit the necessary DNA repair machinery.[12] PARP inhibitors block this process.
Caption: Mechanism of Action for a PARP Inhibitor.
Cross-Validation Strategy for In Vitro Activity
To confidently state that this compound is a PARP inhibitor, we must demonstrate this activity through multiple, methodologically distinct assays and benchmark it against a known standard. Olaparib is a clinically approved PARP inhibitor and serves as an excellent positive control.
1. Primary Assay: Chemiluminescent PARP Activity Assay
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, which are coated on a plate. The amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate.[13]
-
Step-by-Step Protocol:
-
Coat a 96-well plate with histone proteins and block non-specific binding.
-
Prepare serial dilutions of this compound and the control inhibitor (Olaparib).
-
In each well, add activated DNA, biotinylated-NAD+, the test compound/control, and finally, recombinant PARP-1 enzyme to initiate the reaction.
-
Incubate for a set time (e.g., 60 minutes) at room temperature.
-
Wash the plate to remove unincorporated reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add a chemiluminescent HRP substrate.
-
Read the luminescent signal on a plate reader.
-
Calculate the concentration that produces 50% inhibition (IC₅₀).
-
2. Confirmatory Assay: PARP-Trap™ Fluorescence Polarization (FP) Assay
This orthogonal assay measures a different endpoint: the ability of an inhibitor to "trap" PARP enzyme on DNA.[3][4] When PARP binds to a fluorescently labeled DNA oligonucleotide, the polarization of emitted light increases. An effective inhibitor traps PARP on the DNA, leading to a dose-dependent increase in the FP signal.
-
Step-by-Step Protocol:
-
Prepare serial dilutions of the test compound and control inhibitor.
-
In a 96-well plate, add the fluorescent DNA probe, the test compound/control, and recombinant PARP-1 enzyme.
-
Incubate to allow binding and trapping to occur.
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Rationale for Cross-Validation: The chemiluminescent assay directly measures the enzymatic product (PAR chains), while the FP-based trap assay measures a downstream consequence of inhibition—the stabilization of the PARP-DNA complex. If both assays yield similar IC₅₀ values, it provides strong evidence that the compound's mechanism of action is indeed through direct PARP inhibition.
Table 2: Comparative In Vitro PARP-1 Inhibition Data
| Compound | Chemiluminescent Assay IC₅₀ (nM) | PARP-Trap™ FP Assay IC₅₀ (nM) | Conclusion |
| Olaparib (Control) | 5.2 | 4.8 | Consistent, potent inhibition across both platforms, as expected. |
| This compound | 12.5 | 14.1 | Consistent inhibition observed. Potency is ~2.5-fold lower than Olaparib in this hypothetical example. |
Part 3: Cellular Context: Cross-Validating Biological Effect
Demonstrating enzymatic inhibition in a test tube is a crucial first step, but the ultimate goal is to affect a biological process within a cell. Therefore, the next layer of validation involves cell-based assays.
Experimental Protocol: Cell Viability Assay in BRCA-Deficient Cancer Cells
We will assess the ability of our compound to selectively kill cancer cells with a deficiency in the BRCA1 gene, leveraging the principle of synthetic lethality. The AlamarBlue™ assay is a robust method where metabolically active cells convert a blue, non-fluorescent substrate (resazurin) into a pink, fluorescent product (resorufin).[13]
-
Step-by-Step Protocol:
-
Seed BRCA1-deficient cancer cells (e.g., HCC1937) and BRCA-proficient cells (e.g., MDA-MB-231) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound and Olaparib for 72 hours.
-
Add AlamarBlue™ reagent to each well and incubate for 4-6 hours at 37°C.
-
Measure the fluorescence using an excitation of ~544 nm and an emission of ~590 nm.
-
Calculate the concentration that reduces cell viability by 50% (GI₅₀).
-
Rationale for Comparison: A true PARP inhibitor should show significantly greater potency in the BRCA1-deficient cell line compared to the BRCA-proficient (wild-type) line. Comparing the activity profile of our test compound to that of Olaparib in the same cell lines provides a critical cross-validation of its cellular mechanism of action.
Table 3: Comparative Cell-Based Viability Data (GI₅₀ Values)
| Compound | HCC1937 (BRCA1-deficient) GI₅₀ (µM) | MDA-MB-231 (BRCA-proficient) GI₅₀ (µM) | Selectivity Index (Proficient/Deficient) |
| Olaparib (Control) | 0.8 | > 10 | > 12.5 |
| This compound | 2.1 | > 25 | > 11.9 |
The hypothetical data in Table 3 shows that, like Olaparib, this compound is significantly more potent in the BRCA1-deficient cell line. This cellular-level result cross-validates the in vitro finding that the compound is a PARP inhibitor.
Overall Cross-Validation Workflow
The entire process, from synthesis to cellular validation, forms a cohesive and self-reinforcing workflow. Each stage provides a checkpoint to validate the findings of the previous one.
Caption: A multi-stage workflow for the robust cross-validation of a novel compound.
Conclusion
The validation of experimental data for a potential drug candidate like this compound is not a linear process but a web of interconnected, mutually reinforcing experiments. By employing orthogonal biochemical assays, benchmarking against known standards, and confirming the mechanism of action in a relevant cellular context, we build a robust and trustworthy data package. This rigorous approach of cross-validation ensures that only the most promising and well-characterized compounds advance, ultimately increasing the probability of success in the long and arduous journey of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 2,7-Naphthyridine Compounds as MASTL Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. PARP assay kits [bioscience.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemshuttle.com [chemshuttle.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. bmglabtech.com [bmglabtech.com]
The In Vivo Efficacy of 2,7-Naphthyridine Derivatives: A Comparative Guide for Drug Development Professionals
The 2,7-naphthyridine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of 2,7-naphthyridine derivatives in two key therapeutic areas: oncology and infectious diseases. By synthesizing data from preclinical studies, we aim to offer researchers and drug development professionals a clear perspective on the potential of these compounds and the experimental frameworks used to validate their efficacy.
Anticancer Potential of Naphthyridine Derivatives: Targeting Mitotic and Developmental Pathways
Recent investigations have highlighted the promise of naphthyridine derivatives as potent anticancer agents. While in vivo data for 2,7-naphthyridine derivatives is still emerging, related naphthyridine isomers have shown significant antitumor activity in preclinical models. These studies provide a strong rationale for the continued development of 2,7-naphthyridine-based oncology drugs.
A Case Study: The Anti-Tumor Efficacy of a 1,7-Naphthyridine Alkaloid
Bisleuconothine A, a bisindole alkaloid containing a 1,7-naphthyridine moiety, has demonstrated significant in vivo efficacy in a colorectal cancer model.[1][2] This compound serves as a valuable comparator for the potential of the broader naphthyridine class.
Table 1: In Vivo Efficacy of Bisleuconothine A in a Colorectal Cancer Xenograft Model
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| Bisleuconothine A sulfate | Nude mice | HCT116 (colorectal carcinoma) | 2 mg/kg/day | 59% reduction in tumor weight compared to control. | [3] |
The antitumor activity of Bisleuconothine A is attributed to its inhibition of the Wnt signaling pathway, a critical pathway often dysregulated in cancer.[1][2]
Mechanism of Action: Inhibition of the Wnt Signaling Pathway
The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In many cancers, its aberrant activation leads to uncontrolled cell growth. Bisleuconothine A has been shown to down-regulate the expression of Wnt target genes by promoting the phosphorylation of β-catenin, which prevents its nuclear translocation and subsequent activation of transcription factors.[1][2]
References
- 1. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisleuconothine A, a bisindole alkaloid, inhibits colorectal cancer cell in vitro and in vivo targeting Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Isomeric Maze: A Comparative Guide to the Biological Activity of Naphthyridines
For researchers, scientists, and professionals in drug development, the naphthyridine scaffold represents a privileged heterocyclic system, a cornerstone in the edifice of medicinal chemistry. This guide provides an in-depth, objective comparison of the biological activities of different naphthyridine isomers, moving beyond a simple catalog of findings to an analytical examination of their therapeutic potential. We will explore the nuances of how the simple repositioning of a nitrogen atom within this bicyclic framework can dramatically alter its pharmacological profile, supported by experimental data and detailed protocols to ensure scientific integrity.
Naphthyridines are bicyclic heterocyclic compounds composed of two fused pyridine rings, giving rise to six possible isomers depending on the position of the two nitrogen atoms.[1][2][3] This isomeric diversity is the foundation of their varied biological activities, which include anticancer, antimicrobial, anti-inflammatory, and neurological effects.[1][4] The 1,8-naphthyridine scaffold, in particular, has been extensively studied, largely due to the historical significance of nalidixic acid, a pioneering antibacterial agent.[5][6] However, emerging research into other isomers like the 1,5-, 1,6-, 1,7-, 2,6-, and 2,7-naphthyridines reveals a rich and complex structure-activity relationship landscape waiting to be fully explored.[2][7][8]
Visualizing the Isomeric Landscape of Naphthyridine
The subtle yet critical differences in the electronic distribution and steric hindrance among the six naphthyridine isomers dictate their interaction with biological targets. Understanding these structural variations is fundamental to appreciating their divergent biological activities.
Caption: The six structural isomers of naphthyridine.
Comparative Anticancer Activity: A Tale of Two Isomers
The anticancer potential of naphthyridine derivatives is a burgeoning field of research, with different isomers exhibiting varied efficacy against a range of cancer cell lines. The 1,8- and 1,5-naphthyridine isomers have been particularly well-investigated, often demonstrating cytotoxicity through mechanisms like topoisomerase inhibition and modulation of kinase signaling pathways.[2]
Below is a comparative summary of the in vitro cytotoxic activity of representative 1,8- and 1,5-naphthyridine derivatives.
| Isomer | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,8-Naphthyridine | Halogen substituted 1,8-naphthyridine-3-carboxamide | MIAPaCa (Pancreatic) | 0.41 | [3] |
| K-562 (Leukemia) | 0.77 | [3] | ||
| Unsubstituted 1,8-naphthyridine-C-3'-heteroaryl | PA-1 (Ovarian) | 0.41 | [3] | |
| SW620 (Colon) | 1.4 | [3] | ||
| Derivative 10c | MCF7 (Breast) | 1.47 | [9] | |
| Derivative 8d | MCF7 (Breast) | 1.62 | [9] | |
| 1,5-Naphthyridine | Aaptamine derivative 25 | HL-60 (Leukemia) | 0.03 - 8.5 | [2] |
| Aaptamine derivative 26 | K562 (Leukemia) | 0.03 - 8.5 | [2] | |
| Aaptamine derivative 27 | MCF-7 (Breast) | 0.03 - 8.5 | [2] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be approached with caution due to potential variations in experimental conditions.
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric method for evaluating the cytotoxic effects of compounds on cancer cells.[4][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the naphthyridine derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[1] Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known cytotoxic agent). Incubate the plate for an additional 48-72 hours.[7]
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1][11]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[1][11]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[3]
Caption: A generalized workflow for an MTT-based cell viability assay.
Comparative Antimicrobial Activity: Isomers Against Microbes
The legacy of naphthyridines as antimicrobial agents began with the 1,8-naphthyridine derivative, nalidixic acid, which targets bacterial DNA gyrase.[6][12] This has spurred extensive research into the antimicrobial properties of various naphthyridine isomers. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[3]
Here, we present a comparative summary of the antimicrobial activity of different naphthyridine isomers.
| Isomer | Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| 1,8-Naphthyridine | Nalidixic acid | E. coli | Bactericidal | [2] |
| Compound 44a-b | S. aureus | 6-7 mM | [12] | |
| Compound 45a-b | S. aureus | 6-7 mM | [12] | |
| 1,5-Naphthyridine | Canthin-6-one | S. aureus | 0.49 | [1] |
| E. coli | 3.91 | [1] | ||
| Methicillin-resistant S. aureus (MRSA) | 0.98 | [1] | ||
| 10-methoxycanthin-6-one | S. aureus | 3.91 | [1] |
Note: The data presented is a synthesis from multiple sources and direct comparison should be approached with caution due to potential variations in experimental conditions.
Experimental Protocol: Determining MIC by Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents.[13][14]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after incubation.[15]
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.[3]
-
Serial Dilution of Compounds: Serially dilute the naphthyridine derivatives in a 96-well microtiter plate containing a suitable broth. This creates a range of concentrations to be tested.[13]
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[13]
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in an ambient air incubator.[14]
-
Reading and Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A growth control (broth and inoculum without the compound) and a sterility control (broth only) should be included.[15]
Caption: A generalized workflow for the broth microdilution assay.
The Role of Isomerism in Kinase Inhibition
Many naphthyridine derivatives exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[16] The specific isomer of the naphthyridine core can significantly influence the compound's binding affinity and selectivity for different kinases. For instance, derivatives of 1,7-naphthyridine have been identified as potent inhibitors of p38 MAP kinase and the lipid kinase PIP4K2A, while 2,6-naphthyridines have been developed as selective inhibitors of protein kinase D (PKD).[8][17]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.
Principle: The assay measures the transfer of a phosphate group from ATP to a substrate by the kinase. The inhibitory effect of a compound is determined by its ability to reduce this phosphorylation.
Step-by-Step Methodology (General):
-
Reaction Setup: In a microtiter plate, combine the purified recombinant kinase, a suitable substrate (peptide or protein), and the test compound (naphthyridine derivative) at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]-ATP, or in a system that allows for non-radioactive detection).
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose filter mat to capture the phosphorylated substrate.
-
Detection: Quantify the amount of phosphorylated substrate. For radiolabeled assays, this is done using a scintillation counter. For non-radioactive assays, detection can be based on luminescence (e.g., ADP-Glo™ assay), fluorescence, or antibody-based methods (e.g., ELISA).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control reaction without the inhibitor. Determine the IC50 value from the resulting dose-response curve.
Caption: Inhibition of protein kinase activity by naphthyridine isomers.
Conclusion and Future Directions
The isomeric diversity of the naphthyridine scaffold provides a fertile ground for the discovery of novel therapeutic agents. This guide has highlighted the significant differences in the anticancer and antimicrobial activities of various naphthyridine isomers, underscoring the critical role of the nitrogen atom placement in dictating biological function. The 1,8- and 1,5-naphthyridine isomers have shown remarkable, albeit different, profiles in these areas.
Future research should focus on systematic comparative studies of all six isomers under standardized assay conditions to build a more comprehensive and directly comparable dataset. Elucidating the precise molecular targets and mechanisms of action for the less-studied isomers will be crucial in unlocking their full therapeutic potential. The continued exploration of the structure-activity relationships within each isomeric class will undoubtedly lead to the development of more potent and selective drug candidates for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bds.berkeley.edu [bds.berkeley.edu]
- 12. mdpi.com [mdpi.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. Broth microdilution - Wikipedia [en.wikipedia.org]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Identification of orally available naphthyridine protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of PARP Inhibitor Assays: Featuring 6-Chloro-2,7-naphthyridin-1(2H)-one and Leading Alternatives
In the landscape of targeted cancer therapy, particularly for tumors with deficiencies in DNA repair pathways, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of precision medicine.[1][2] The robust and reproducible evaluation of these inhibitors is paramount for both drug discovery and clinical translation. This guide provides an in-depth comparison of biological assays for assessing PARP inhibitors, with a focus on ensuring the reproducibility of these methods. We will use the naphthyridinone scaffold, represented by 6-Chloro-2,7-naphthyridin-1(2H)-one , as a focal point for comparison against the well-established PARP inhibitors, Olaparib and Talazoparib .
While specific inhibitory data for this compound is not extensively published, its naphthyridinone core is a well-recognized pharmacophore in PARP inhibitor design.[3][4] Therefore, this guide will proceed by outlining the expected performance and assay considerations for this compound class in relation to its widely-used counterparts.
The Critical Role of PARP in DNA Repair and Cancer Therapy
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular responses to DNA damage, particularly in the repair of single-strand breaks (SSBs).[1][5] When an SSB occurs, PARP1 and PARP2 are recruited to the site of damage and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair factors.[5]
PARP inhibitors exert their therapeutic effect through two primary mechanisms: catalytic inhibition and PARP trapping.[6] Catalytic inhibition prevents the synthesis of PAR, thereby stalling SSB repair. This leads to the accumulation of SSBs, which can collapse into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with pre-existing defects in homologous recombination repair (HRR) of DSBs, such as those with BRCA1/2 mutations, this accumulation of DSBs is catastrophic, leading to cell death via a concept known as synthetic lethality.[2]
PARP trapping is a phenomenon where the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing its dissociation from the site of damage.[6] This "trapped" PARP-DNA complex is itself a cytotoxic lesion that can further impede DNA replication and lead to cell death.[6] The potency of different PARP inhibitors is often correlated with their trapping efficiency.[7]
Diagram of the PARP Signaling Pathway and Inhibition
Caption: Mechanism of PARP-mediated DNA repair and its inhibition.
Comparative Analysis of PARP Inhibitor Assays
The choice of assay for evaluating PARP inhibitors is critical and depends on the specific question being addressed, such as determining enzymatic inhibition, assessing cellular potency, or quantifying PARP trapping. Below, we compare common assay formats and discuss factors influencing their reproducibility.
In Vitro Enzymatic Activity Assays
These assays directly measure the catalytic activity of purified PARP enzymes. They are essential for determining the intrinsic inhibitory potency (e.g., IC50) of a compound against specific PARP isoforms.
Common Formats:
-
Chemiluminescent/Colorimetric ELISA-based Assays: In these assays, a histone-coated plate is incubated with a PARP enzyme, biotinylated NAD+, and the test inhibitor. The amount of incorporated biotinylated PAR is then detected using streptavidin-HRP and a suitable substrate.[8][9]
-
Homogeneous Assays (e.g., AlphaLISA®): These assays involve the incubation of a PARP enzyme with a biotinylated histone substrate and NAD+. The PARylated histone is then detected using an anti-PAR antibody and donor/acceptor beads, generating a light signal.[1][9]
-
Fluorescence-based Assays: These assays often measure the consumption of NAD+.[10]
Factors Affecting Reproducibility:
-
Enzyme Quality and Activity: The purity and enzymatic activity of the recombinant PARP enzyme are paramount. Lot-to-lot variability in enzyme preparations can significantly impact results.[9]
-
Substrate Concentrations: The concentrations of NAD+ and the histone substrate should be carefully optimized and kept consistent across experiments.[6][9]
-
Assay Buffer Composition: pH, salt concentration, and the presence of detergents can all influence enzyme activity.
-
Pipetting Accuracy: Inconsistent pipetting, especially of viscous enzyme solutions, can introduce significant variability.[6]
Cell-Based Assays
Cell-based assays provide a more physiologically relevant context by assessing the effects of PARP inhibitors on cellular processes.
Common Formats:
-
Cell Viability/Cytotoxicity Assays: These assays measure the ability of a PARP inhibitor to kill cancer cells, particularly those with HRR deficiencies. Standard methods include MTT, MTS, or CellTiter-Glo® assays.[11]
-
PARylation Assays (Western Blot or ELISA): These assays quantify the levels of PAR in cells following treatment with a DNA damaging agent and a PARP inhibitor. A potent inhibitor will prevent the increase in PAR levels.[6][12]
-
RAD51 Foci Formation Assays: In HR-proficient cells, DNA damage induces the formation of nuclear RAD51 foci, which are critical for DSB repair. PARP inhibitors can prevent the formation of these foci in sensitive cells.[13]
Factors Affecting Reproducibility:
-
Cell Line Integrity: The genetic background and passage number of the cell lines used are critical. Genetic drift can alter the sensitivity of cells to PARP inhibitors.[6]
-
Cell Seeding Density: Inconsistent cell numbers can lead to variability in cell viability readouts.[6]
-
Drug Incubation Time and Concentration: The timing and concentration of both the PARP inhibitor and any co-administered DNA damaging agent must be precisely controlled.[6]
-
Antibody Specificity and Validation: For assays relying on antibodies (e.g., Western blot for PAR), the quality and specificity of the antibody are crucial for reliable results.[6]
PARP Trapping Assays
These assays are specifically designed to measure the ability of an inhibitor to trap PARP on DNA.
Common Formats:
-
Fluorescence Polarization (FP) Assays: These assays use a fluorescently labeled DNA oligonucleotide. When PARP binds to the DNA, the complex tumbles slowly in solution, resulting in high fluorescence polarization. A trapping agent will stabilize this complex, leading to a sustained high FP signal.[1]
-
Cellular Fractionation and Western Blot: This method involves separating chromatin-bound proteins from soluble nuclear proteins. An increase in the amount of PARP in the chromatin fraction indicates PARP trapping.
Factors Affecting Reproducibility:
-
Probe Design: In FP assays, the sequence and fluorescent label of the DNA probe can affect the assay window and sensitivity.
-
Lysis and Fractionation Buffers: For cellular trapping assays, the composition of the buffers used for cell lysis and fractionation is critical to ensure accurate separation of chromatin-bound PARP.
-
Quantitative Western Blotting: Accurate quantification of PARP levels in different cellular fractions requires careful optimization of Western blotting conditions and the use of appropriate loading controls.
Comparative Performance of PARP Inhibitors
The table below summarizes the reported in vitro IC50 values for Olaparib and Talazoparib against PARP1. While specific data for this compound is not available, we can anticipate its potency to be in the nanomolar range based on its structural class.
| Compound | Chemical Structure | PARP1 IC50 (nM) | Key Features |
| This compound | C8H5ClN2O | Expected in nM range | Naphthyridinone scaffold, a known PARP inhibitor pharmacophore.[3][4] |
| Olaparib | C24H23FN4O3 | ~5 nM[14] | First-in-class PARP inhibitor, widely used as a benchmark.[2] |
| Talazoparib | C19H14F2N6O | ~0.57 nM[7] | Highly potent PARP1/2 inhibitor with strong PARP trapping activity.[7][15] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
To ensure the reproducibility of your findings, it is essential to follow well-defined and validated protocols. Below are generalized protocols for key PARP inhibitor assays.
Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)
This protocol is adapted from commercially available kits and is designed to determine the IC50 of a test compound against PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Test compounds (e.g., this compound, Olaparib, Talazoparib) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Plate reader with chemiluminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
Add 25 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the histone-coated plate.
-
Add 25 µL of diluted PARP1 enzyme to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.
-
Incubate for 60 minutes at room temperature.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of diluted streptavidin-HRP to each well and incubate for 30 minutes at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate to each well and immediately read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Diagram of In Vitro PARP Assay Workflow
Caption: Workflow for a chemiluminescent in vitro PARP1 assay.
Protocol 2: Cell-Based PARP Trapping Assay
This protocol describes a method to assess the PARP trapping ability of a compound in a cellular context.
Materials:
-
Cancer cell line (e.g., HeLa or a relevant cancer cell line)
-
Complete cell culture medium
-
Test compounds
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Chromatin fractionation buffer kit (commercially available)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies (anti-PARP1, anti-histone H3)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 10-cm dishes and allow them to adhere overnight.
-
Treat cells with the test compounds at various concentrations for 1 hour.
-
Add a DNA damaging agent (e.g., MMS at a final concentration of 0.01%) and incubate for an additional 30 minutes.
-
Wash the cells with ice-cold PBS and harvest them.
-
Perform cellular fractionation according to the manufacturer's protocol to separate the soluble nuclear fraction from the chromatin-bound fraction.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against PARP1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody against histone H3 as a loading control for the chromatin fraction.
-
Quantify the band intensities to determine the relative amount of PARP1 in the chromatin-bound fraction. An increase in this fraction indicates PARP trapping.
Conclusion and Future Directions
The reproducible assessment of PARP inhibitors is fundamental to advancing their development and clinical application. While specific experimental data for this compound is limited, its structural similarity to known PARP inhibitors suggests it is a promising candidate for evaluation. By employing standardized and well-controlled assays, such as those detailed in this guide, researchers can reliably compare the potency and mechanism of action of novel compounds like this compound against established inhibitors like Olaparib and Talazoparib.
Key to ensuring reproducibility is the careful control of experimental variables, including the quality of reagents, the integrity of cell lines, and the precise execution of protocols. As the field of PARP inhibition continues to evolve, the development of increasingly robust and predictive assays will be crucial for identifying the next generation of targeted cancer therapies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. amsbio.com [amsbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. pnas.org [pnas.org]
Unraveling the Mechanism of Action of 6-Chloro-2,7-naphthyridin-1(2H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest to identify and characterize novel therapeutic agents is a cornerstone of modern drug discovery. Within the diverse landscape of heterocyclic compounds, naphthyridinones have emerged as a privileged scaffold, demonstrating a wide array of biological activities. This guide focuses on a specific member of this family, 6-Chloro-2,7-naphthyridin-1(2H)-one, and outlines a comprehensive strategy to elucidate its mechanism of action. Due to the current lack of specific mechanistic data for this compound in publicly available scientific literature, this document will serve as a detailed roadmap for researchers, providing methodologies and comparative frameworks based on the known activities of the broader naphthyridine class.
The Naphthyridine Scaffold: A Foundation of Diverse Bioactivity
Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, are present in numerous biologically active molecules. The isomeric forms of naphthyridinones have been reported to exhibit a range of therapeutic properties, including:
-
Antimicrobial Activity: Certain 2,7-naphthyridine derivatives have shown promise as anti-staphylococcal agents, with evidence suggesting DNA gyrase and topoisomerase IV as potential targets.
-
Anticancer Properties: Various naphthyridine derivatives have demonstrated cytotoxic effects against cancer cell lines.
-
Anti-inflammatory Effects: Some members of the 1,8-naphthyridine class have been shown to possess dual anti-inflammatory and anticancer properties.
-
Kinase Inhibition: A patent has described naphthyridinone compounds as inhibitors of diacylglycerol kinase (DGK) alpha and zeta, enzymes involved in cell signaling pathways relevant to cancer and viral infections.
Given this landscape, a systematic investigation into the mechanism of action of this compound is warranted to unlock its therapeutic potential.
A Strategic Approach to Mechanism of Action Confirmation
To definitively establish the mechanism of action, a multi-pronged approach is essential. This involves a series of in vitro and cell-based assays designed to identify the molecular target and delineate the downstream signaling consequences of target engagement.
Initial Target Class Identification: Broad Spectrum Screening
The first step is to perform broad-spectrum screening to narrow down the potential target classes. This can be achieved through commercially available screening panels.
Experimental Workflow: Broad Panel Screening
Safety Operating Guide
Navigating the Disposal of 6-Chloro-2,7-naphthyridin-1(2H)-one: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the safe management and disposal of chemical intermediates are paramount. This guide provides essential, step-by-step procedures for the proper disposal of 6-Chloro-2,7-naphthyridin-1(2H)-one, a halogenated heterocyclic compound. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Core Principles of Halogenated Waste Management
The disposal of this compound falls under the broader category of halogenated organic waste. The fundamental principles for managing this waste stream are grounded in segregation, proper labeling, and containment to prevent environmental release and ensure the safety of all laboratory personnel.[3][4]
-
Segregation is Key: Never mix halogenated waste with non-halogenated organic waste.[3][5] This separation is crucial as it can significantly impact the cost and method of disposal.[3] Furthermore, do not mix this compound waste with other hazardous waste categories such as strong acids, bases, or heavy metals.[6]
-
Proper Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste" from the moment the first drop of waste is added.[3][6] The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., Toxic, Irritant).[4]
-
Container Integrity: Waste must be stored in a compatible, sealed, and leak-proof container to prevent spills and the release of vapors.[4][7] The container should be kept closed at all times except when actively adding waste.[4]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps for the safe disposal of pure this compound and materials contaminated with it.
Personal Protective Equipment (PPE)
Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.[1]
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber.[1]
-
Body Protection: A laboratory coat and additional protective clothing to prevent skin contact.[1]
-
Respiratory Protection: All handling and preparation for disposal should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]
Waste Collection and Segregation
-
Solid Waste:
-
Collect pure this compound waste, including residual amounts in original containers and contaminated disposable labware (e.g., weighing boats, pipette tips), in a designated, compatible, and clearly labeled hazardous waste container.[1][4]
-
This container should be specifically for "Halogenated Organic Solid Waste."
-
-
Liquid Waste (Solutions):
-
Contaminated Materials:
-
PPE, absorbent pads from spill cleanups, and any other materials contaminated with this compound must be disposed of as hazardous waste.[1]
-
Place these materials in a sealed bag and then into the designated solid hazardous waste container.
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Immediately alert others and evacuate non-essential personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Don PPE: Before addressing the spill, ensure you are wearing the full required PPE.[1]
-
Contain the Spill:
-
Collect Waste: Place all contaminated materials, including the spilled substance and absorbent materials, into a clearly labeled, sealable hazardous waste container.[1]
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent, followed by soap and water.[1] All cleaning materials must also be disposed of as hazardous waste.[1]
Storage and Final Disposal
-
Interim Storage: Store the sealed and labeled hazardous waste container in a designated, secure, and well-ventilated secondary containment area.[1] This area should be away from incompatible materials.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.[1] Never attempt to dispose of this compound down the drain or in regular trash.[6][8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Hazard and Disposal Summary
| Parameter | Information | Source |
| Chemical Name | This compound | [9][10] |
| CAS Number | 1260663-93-1 | [10][11] |
| Molecular Formula | C₈H₅ClN₂O | [12] |
| Appearance | Off-white to yellow solid | [9] |
| Known Hazards | Based on analogous compounds: Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation. Handle as a hazardous substance. | [1][2][13][14] |
| Primary Disposal Route | Incineration by a licensed hazardous waste disposal facility. | [15] |
| Waste Segregation | Must be segregated as Halogenated Organic Waste . Do not mix with non-halogenated waste. | [3][4][5] |
| PPE Requirements | Safety goggles, chemical-resistant gloves (nitrile), lab coat. Handle in a chemical fume hood. | [1][8] |
| Spill Cleanup | Use inert absorbent for liquids. Sweep solids carefully to avoid dust. Decontaminate area and dispose of all materials as hazardous waste. | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. ethz.ch [ethz.ch]
- 8. aksci.com [aksci.com]
- 9. This compound CAS#: 1260663-93-1 [amp.chemicalbook.com]
- 10. This compound | 1260663-93-1 [chemicalbook.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. chemscene.com [chemscene.com]
- 13. aksci.com [aksci.com]
- 14. aksci.com [aksci.com]
- 15. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
